molecular formula C6H12O3 B027455 (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol CAS No. 14347-78-5

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Cat. No.: B027455
CAS No.: 14347-78-5
M. Wt: 132.16 g/mol
InChI Key: RNVYQYLELCKWAN-RXMQYKEDSA-N
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Description

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYQYLELCKWAN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317906
Record name (R)-Solketal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-78-5
Record name (R)-Solketal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14347-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Acetone glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Solketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Properties, Analysis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a versatile chiral building block. This document details experimental protocols for its characterization and explores its relevance as a MEK inhibitor in cell signaling pathways.

Core Chemical and Physical Properties

This compound, also known as (R)-(-)-Solketal, is a colorless to light yellow liquid.[1] Its chemical structure consists of a glycerol backbone protected as a cyclic ketal with acetone. This chiral molecule is a valuable intermediate in the synthesis of various enantiomerically pure compounds.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₂O₃[1][3][4]
Molecular Weight 132.16 g/mol [1][3][5]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 72-73 °C at 8 mmHg[1][6]
Density 1.062 g/mL at 25 °C[1][6]
Refractive Index (n20/D) 1.434[1][6]
Optical Activity ([α]20/D) -13.7° (neat)[1][6]
Flash Point 79 °C (closed cup)[3][6]
Solubility Miscible with water. Slightly soluble in chloroform and methanol.[1][7]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[1]

Synthesis and Experimental Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of (R)-glycerol with acetone or its equivalent, 2,2-dimethoxypropane. The reaction is an equilibrium process, and removal of the water byproduct is crucial to drive the reaction towards the product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R_Glycerol (R)-Glycerol ReactionVessel Reaction Vessel R_Glycerol->ReactionVessel Acetone Acetone / 2,2-Dimethoxypropane Acetone->ReactionVessel Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Solvent Solvent (Optional, e.g., Toluene) Solvent->ReactionVessel Reflux Reflux with Water Removal (Dean-Stark Trap) ReactionVessel->Reflux Workup Aqueous Work-up (Neutralization, Extraction) Reflux->Workup Purification Purification (Distillation under reduced pressure) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its use in research and development. Below are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

    • Acquisition Time: Approximately 3-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm.

  • Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.

  • Analysis: Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A range of -10 to 220 ppm.

  • Processing: Apply a line broadening of 1 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with a library database for confirmation.

Biological Relevance: MEK Inhibition and the Ras-Raf-MEK-ERK Signaling Pathway

This compound has been identified as a MEK inhibitor with potential antitumor activity.[1][10] MEK (also known as MAP2K) is a key protein kinase in the Ras-Raf-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many human cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression MEK_Inhibitor This compound MEK_Inhibitor->MEK GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.

As depicted in the diagram, the pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of Ras and a subsequent phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, thereby regulating gene expression related to cell growth and survival. This compound, as a MEK inhibitor, blocks the phosphorylation of ERK by MEK, thus interrupting the signaling cascade and potentially inhibiting cancer cell proliferation.

This technical guide provides a foundational understanding of this compound for its effective application in research and drug development. The provided protocols and data serve as a valuable resource for scientists working with this important chiral molecule.

References

An In-depth Technical Guide on the Structural and Conformational Analysis of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal, is a versatile chiral building block of significant interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. Its rigid dioxolane ring and available hydroxyl group make it a valuable precursor for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive analysis of its structural and conformational properties, based on spectroscopic data and theoretical considerations. Detailed experimental protocols for the characterization techniques are also presented to aid researchers in their laboratory work.

Chemical Structure and Physicochemical Properties

This compound is a derivative of glycerol where the 1,2-hydroxyl groups are protected as an acetal with acetone. This protection imparts specific stereochemical constraints and chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [3]
CAS Number 14347-78-5[1][2][3]
Appearance Colorless liquid[3]
Density 1.062 g/mL at 25 °C[3]
Boiling Point 72-73 °C at 8 mmHg[3]
Refractive Index (n²⁰/D) 1.434[3]
Optical Activity ([α]²⁰/D) -13.7° (neat)[3]

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structure of this compound. This section details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of Solketal (500 MHz, DMSO-d₆) [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.26s3HMethyl (CH₃)
1.30s3HMethyl (CH₃)
2.00br s1HHydroxyl (OH)
3.36 - 4.80m5H-CH₂-CH-CH₂- (dioxolane and methanol protons)

Table 3: ¹³C NMR Spectral Data of Solketal (125 MHz, DMSO-d₆) [1]

Chemical Shift (ppm)Assignment
25.77Methyl (CH₃)
27.11Methyl (CH₃)
62.67Methylene (-CH₂OH)
66.58Methylene (O-CH₂-)
76.52, 76.78Methine (-CH-)
108.56Ketal Carbon (>C(CH₃)₂)
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: IR Spectral Data of Solketal

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
2980-2880StrongC-H stretch (alkane)
1380, 1370MediumC-H bend (gem-dimethyl)
1250-1050StrongC-O stretch (acetal and alcohol)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

Table 5: Major Fragments in the EI-Mass Spectrum of Solketal

m/zProposed Fragment
132[M]⁺ (Molecular Ion)
117[M - CH₃]⁺
101[M - CH₂OH]⁺
73[M - C₃H₇O]⁺
59[C₃H₇O]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Conformational Analysis

The five-membered dioxolane ring is not planar and exists in puckered conformations, typically described as envelope (E) or twist (T) forms. For 4-substituted 2,2-dimethyl-1,3-dioxolanes, the substituent at C4 can adopt either an axial or equatorial-like position.

Due to the lack of a published crystal structure for this compound, a definitive experimental conformation is not available. However, computational studies on similar 1,3-dioxolane systems suggest a dynamic equilibrium between several low-energy conformations. The preferred conformation is influenced by a combination of steric and electronic factors, including the anomeric effect.

A detailed computational study, for instance using Density Functional Theory (DFT), would be required to predict the most stable conformers of this compound and to determine the dihedral angles and relative energies of these conformations. Such a study would provide valuable insight into its three-dimensional structure and how it influences its reactivity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol Details:

  • Sample Preparation: A sample of this compound (~10 mg) is dissolved in a deuterated solvent (~0.6 mL), such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.[1]

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Caption: Workflow for IR Spectroscopic Analysis.

Protocol Details:

  • Sample Preparation: As a neat liquid, a drop of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of air is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The major absorption bands are then identified.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry Analysis.

Protocol Details:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a heated inlet.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

  • Mass Analysis: The positively charged ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: A mass spectrum is generated, which is a plot of the relative abundance of ions versus their m/z ratio.

Conclusion

The structural analysis of this compound is well-established through a combination of spectroscopic techniques. NMR, IR, and MS data collectively confirm its molecular structure. While the general conformational preferences of the dioxolane ring are understood, a detailed experimental or computational study specific to this molecule would provide a more complete understanding of its three-dimensional structure and could help in rationalizing its reactivity and its role in asymmetric synthesis. The experimental protocols provided herein offer a practical guide for researchers working with this important chiral building block.

References

Spectroscopic Profile of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (R)-Solketal). The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a centralized resource for structural characterization.

Compound Identity:

  • IUPAC Name: [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol[1]

  • CAS Number: 14347-78-5[2]

  • Molecular Formula: C₆H₁₂O₃[2]

  • Molecular Weight: 132.16 g/mol [1]

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. The data presented here is for the racemate or the (S)-enantiomer, as the spectra for enantiomers are identical in a standard achiral solvent.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20m1HH-4
~4.05dd1HH-5a
~3.75dd1HH-5b
~3.65m2H-CH₂OH
~2.50t1H-OH
1.40s3H-CH₃ (syn)
1.34s3H-CH₃ (anti)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~109.5C-2 (quaternary)
~76.5C-4
~66.8C-5
~63.0-CH₂OH
~26.8-CH₃ (syn)
~25.5-CH₃ (anti)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300BroadO-H stretch (alcohol)
2985, 2935, 2880StrongC-H stretch (aliphatic)
1215, 1155StrongC-O stretch (acetal)
1055StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

m/z RatioRelative Intensity (%)Assignment
117High[M - CH₃]⁺
101High[M - CH₂OH]⁺
73Moderate[C₄H₉O]⁺
59Moderate[C₃H₇O]⁺
43Base Peak[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are representative experimental protocols.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512-2048) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy (ATR)

  • Sample Preparation: As a liquid, the sample can be analyzed directly. Place one to two drops of neat this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and introduction.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Preparation cluster_acquisition 2. Data Acquisition cluster_processing 3. Data Processing cluster_analysis 4. Analysis & Elucidation Sample Sample of (R)-Solketal SamplePrep Sample Preparation (e.g., Dissolution in CDCl₃) Sample->SamplePrep NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq IR_Acq IR Data Acquisition SamplePrep->IR_Acq MS_Acq MS Data Acquisition SamplePrep->MS_Acq Processing Fourier Transform, Baseline Correction, Peak Picking NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Analysis Spectral Interpretation & Data Correlation Processing->Analysis Structure Structural Confirmation Analysis->Structure

A generalized workflow for spectroscopic analysis.

References

Physical properties like boiling point and density of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

This guide provides an in-depth overview of the key physical properties of this compound, a versatile chiral building block. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the boiling point and density of the compound, along with detailed experimental protocols for their determination.

Physical Properties Data

The quantitative physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValueConditions
Boiling Point72-73 °Cat 8 mmHg[1][2]
Density1.062 g/mLat 25 °C[1][2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus and Chemicals:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or thread

  • Heating source (e.g., Bunsen burner)

  • Heat-transfer fluid (e.g., mineral oil or silicone oil)

  • This compound sample

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

  • The test tube is securely attached to the thermometer using a rubber band or thread.

  • The entire assembly is then placed in the Thiele tube, which is filled with a heat-transfer fluid, ensuring the sample is immersed in the oil.[4]

  • The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[4]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued when a steady and rapid stream of bubbles is observed.

  • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[3]

Density Determination: Gravimetric Method

The density of a liquid can be determined by accurately measuring the mass of a known volume.

Apparatus and Chemicals:

  • Volumetric flask or pycnometer (e.g., 10 mL)

  • Analytical balance

  • This compound sample

  • Constant temperature bath (optional, for high precision)

Procedure:

  • The mass of a clean, dry volumetric flask or pycnometer is accurately measured using an analytical balance.

  • The flask is filled to the calibration mark with this compound. Care should be taken to avoid air bubbles.

  • The filled flask is then reweighed to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by its known volume.[5] For improved accuracy, it is recommended to perform the measurement at a controlled temperature, such as 25°C.[2]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the acquisition and experimental verification of the physical properties of a chemical compound.

G cluster_0 Data Acquisition cluster_1 Experimental Verification cluster_2 Analysis and Reporting A Literature Search for Physical Properties B Identify Boiling Point and Density Data A->B E Compare Experimental Results with Literature B->E C Boiling Point Determination (Thiele Tube Method) C->E D Density Determination (Gravimetric Method) D->E F Compile Technical Guide E->F

Caption: Workflow for Physical Property Characterization.

References

A Comprehensive Technical Guide to (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14347-78-5 IUPAC Name: [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

This technical guide provides an in-depth overview of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a versatile chiral building block crucial in the fields of pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of enantiomerically pure compounds.

Chemical and Physical Properties

This compound, also known as (R)-Solketal, is a colorless liquid at room temperature. Its chiral nature, stemming from the (R) configuration at the 4-position of the dioxolane ring, makes it a valuable precursor in asymmetric synthesis.[1] The dioxolane moiety serves as a stable protecting group for a vicinal diol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 14347-78-5[2][3]
IUPAC Name [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol[2]
Molecular Formula C₆H₁₂O₃[3]
Molecular Weight 132.16 g/mol [2]
Appearance Colorless liquid[4]
Density 1.062 g/mL at 25 °C[4]
Boiling Point 72-73 °C at 8 mmHg[4]
Refractive Index n20/D 1.434[4]
Optical Activity [α]20/D -13.7°, neat[4]
Water Solubility Miscible[5]
Flash Point 79 °C (closed cup)[4]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey DataReference(s)
¹H NMR Spectrum available[6]
¹³C NMR Spectrum available[7]
Mass Spectrum Spectrum available[8]
IR Spectrum Spectrum available[8]

Synthesis and Experimental Protocols

This compound is commonly synthesized from the corresponding chiral triol, (R)-glycerol, by acetalization with acetone. For laboratory-scale preparations, a common precursor is D-mannitol, which can be converted to (R)-(-)-1,2-O-isopropylideneglyceraldehyde, a direct precursor to the target molecule.

Experimental Protocol: Synthesis of a β-Lactam Precursor from a Derivative of this compound

This protocol details the synthesis of (3S,4S)-3-Amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone, a chiral building block for monobactam antibiotics, utilizing L-(S)-glyceraldehyde acetonide, a derivative of the topic compound.[9]

Materials:

  • Aqueous solution of crude L-(S)-glyceraldehyde acetonide (estimated content, 190 mmol)

  • Dichloromethane (CH₂Cl₂)

  • 3,4-Dimethoxybenzylamine (31.1 g, 0.186 mol)

  • Triethylamine (33.5 mL, 0.24 mol)

  • Phthalylglycyl chloride (41.5 g, 0.186 mol)

  • Magnesium sulfate (MgSO₄)

  • N-methylhydrazine

  • 1,2-Dichloroethane

  • Ethyl acetate

  • Hexane

  • Argon gas

Equipment:

  • 1000-mL round-bottomed flask with a Teflon-coated magnetic stirring bar

  • 100-mL pressure-equalizing dropping funnel

  • Ice-water and ice-methanol baths

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel

Procedure:

  • An aqueous solution of crude L-(S)-glyceraldehyde acetonide is placed in a 1000-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel connected to an argon line.

  • Dichloromethane (200 mL) is added to the aqueous solution. The dropping funnel is charged with a solution of 3,4-dimethoxybenzylamine (31.1 g) in dichloromethane (50 mL).

  • The flask is flushed with argon, and the solution is vigorously stirred and cooled to 10°C with an ice-water bath.

  • The 3,4-dimethoxybenzylamine solution is added dropwise over 5 minutes. The mixture is stirred for 20 minutes and then transferred to a separatory funnel.

  • The organic phase is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are dried over magnesium sulfate under argon.

  • After filtration, the filtrate is concentrated to about 100 mL. The solution is cooled to 0°C in an ice-methanol bath and treated with triethylamine (33.5 mL).

  • A solution of phthalylglycyl chloride (41.5 g) in dichloromethane (75 mL) is added dropwise over 45 minutes from the dropping funnel.

  • The reaction mixture is stirred for 1 hour at room temperature and then washed sequentially with water, cold 2 N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic phase is dried over a mixture of magnesium sulfate and Fuller's earth, filtered, and evaporated to yield a yellow syrup.

  • The syrup is dissolved in 1,2-dichloroethane (200 mL), treated with N-methylhydrazine (8.9 mL), and refluxed for 60-80 minutes.

  • The resulting suspension is cooled, filtered, and the filtrate is concentrated.

  • The residue is dissolved in ethyl acetate and washed with water and 10% sodium chloride solution. The organic layer is dried over magnesium sulfate, filtered, and evaporated.

  • The resulting crystals are recrystallized from ethyl acetate/hexane (2:1) to yield (3S,4S)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone.[9]

Applications in Drug Development

This compound is a key chiral synthon in the synthesis of a variety of pharmaceutical compounds. Its protected diol structure and defined stereochemistry allow for the construction of complex chiral molecules with high enantiomeric purity.

Role as a Chiral Building Block

The primary application of this compound is as a versatile starting material for the synthesis of more complex chiral molecules.[1] It is used in the preparation of complex carbohydrates, pharmaceuticals, and fine chemicals.[1] For instance, it can be used to synthesize antiviral nucleoside analogues and other bioactive molecules.

Potential as a Precursor to MEK Inhibitors

Several sources refer to this compound as a MEK inhibitor with antitumor activity.[10] However, it is more accurately described as a potential building block for the synthesis of MEK inhibitors. The MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many cancers.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression.

MEK_ERK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Chiral molecules derived from this compound can be designed to act as allosteric inhibitors of MEK1/2, preventing the phosphorylation of ERK1/2 and thereby inhibiting downstream signaling that leads to cell proliferation.

Experimental Workflow for Chiral Drug Synthesis

The use of this compound as a chiral starting material follows a general workflow in multi-step organic synthesis.

Chiral_Synthesis_Workflow Start (R)-(-)-2,2-Dimethyl- 1,3-dioxolane-4-methanol Modification Functional Group Modification Start->Modification Coupling Coupling with Another Synthon Modification->Coupling Deprotection Deprotection of Dioxolane Ring Coupling->Deprotection Final Final Drug Molecule Deprotection->Final

Caption: General workflow for utilizing the chiral synthon.

This workflow highlights the strategic use of the chiral building block, where its stereocenter is incorporated into the target molecule, followed by modifications and deprotection steps to yield the final active pharmaceutical ingredient.

References

Alternative names and synonyms for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol like (R)-Solketal

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol , widely known as (R)-Solketal , is a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Its unique structure, derived from the protection of two adjacent hydroxyl groups of glycerol, offers a strategic advantage in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This technical guide provides an in-depth overview of its alternative names, physicochemical properties, experimental protocols for its synthesis, and its application in synthetic chemistry.

Nomenclature and Identification

(R)-Solketal is known by a variety of synonyms and identifiers across different chemical databases and suppliers. A comprehensive list is provided below for easy reference.

Identifier Type Value
IUPAC Name [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol[1]
CAS Number 14347-78-5[1][2]
Synonyms This compound, (R)-Solketal, 2,3-Isopropylidene-sn-glycerol, L-alpha,beta-Isopropylideneglycerol, L-2,3-O-isopropylidene-sn-glycerol[2][3]
PubChem CID 736056[1]
EC Number 604-360-5[1]
InChI Key RNVYQYLELCKWAN-RXMQYKEDSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of (R)-Solketal are crucial for its handling, storage, and application in various chemical reactions.

Property Value
Molecular Formula C₆H₁₂O₃[1][2][3]
Molecular Weight 132.16 g/mol [3][4]
Appearance Colorless to pale yellow liquid[3]
Density 1.062 g/mL at 25 °C[2][3]
Boiling Point 72-73 °C at 8 mmHg[2]
Refractive Index n20/D 1.434[2]
Optical Activity [α]20/D −13.7°, neat[2]
Solubility Miscible with water and most organic solvents.[5][6]
Storage Temperature 2-8°C[2]

Experimental Protocols

Synthesis of (R)-Solketal from (R)-Glycerol

The most common method for synthesizing (R)-Solketal is the acid-catalyzed ketalization of (R)-glycerol with acetone or an acetone equivalent like 2,2-dimethoxypropane.

Materials:

  • (R)-Glycerol

  • 2,2-Dimethoxypropane (2,2-DMP) or Acetone

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Anhydrous sodium carbonate or triethylamine (for neutralization)

  • Ethyl acetate (for extraction)

  • n-Hexane (for extraction and column chromatography)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add (R)-glycerol (1.0 eq). Add an excess of 2,2-dimethoxypropane (1.5 eq) or acetone (10 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours when using 2,2-DMP. If using acetone, the reaction may require longer stirring times (up to 24 hours) or gentle heating (40-50 °C) to drive the equilibrium towards the product.[3]

  • Quenching: Once the reaction is complete, neutralize the acid catalyst by adding anhydrous sodium carbonate or a few drops of triethylamine until the pH is neutral.

  • Work-up: Filter the mixture to remove the neutralized catalyst. If acetone was used in excess, it can be removed under reduced pressure using a rotary evaporator. The remaining residue can be dissolved in ethyl acetate and washed with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Solketal.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield pure (R)-Solketal.[3]

Synthetic Workflow and Applications

(R)-Solketal is a key intermediate in the synthesis of various chiral molecules, particularly pharmaceuticals. Its primary hydroxyl group can be easily modified, while the protected diol remains stable to a wide range of reaction conditions.

Experimental Workflow: Synthesis and Purification of (R)-Solketal

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants (R)-Glycerol + 2,2-Dimethoxypropane ReactionMix Stir at RT Reactants->ReactionMix Catalyst p-TSA (cat.) Catalyst->ReactionMix Neutralization Neutralize with Na₂CO₃ ReactionMix->Neutralization Filtration Filter Neutralization->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Final_Evaporation Concentrate Drying->Final_Evaporation Purification Vacuum Distillation or Column Chromatography Final_Evaporation->Purification Product Pure (R)-Solketal Purification->Product Monoglyceride_Synthesis RSolketal (R)-Solketal Esterification Esterification RSolketal->Esterification CarboxylicAcid R-COOH + Coupling Agent CarboxylicAcid->Esterification ProtectedMG Protected Monoglyceride Esterification->ProtectedMG Deprotection Acidic Deprotection ProtectedMG->Deprotection Monoglyceride Chiral Monoglyceride Deprotection->Monoglyceride

References

The Pivotal Role of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structural features, comprising a protected diol in a chiral environment, make it an essential precursor for the enantioselective synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of (R)-Solketal, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Chiral Properties

(R)-Solketal is a stable, liquid compound at room temperature, readily soluble in water and most organic solvents.[1] Its chirality, derived from the (R) configuration at the C4 position of the dioxolane ring, is the cornerstone of its utility in asymmetric synthesis.[2] The isopropylidene group serves as an effective protecting group for the vicinal diols of glycerol, allowing for selective reactions at the primary hydroxyl group.[3]

PropertyValue
CAS Number 14347-78-5[4]
Molecular Formula C6H12O3[4][5]
Molecular Weight 132.16 g/mol [1][4]
Appearance Clear, colorless to slightly yellow liquid[1]
Boiling Point 72-73 °C at 8 mmHg[5][6]
Density 1.062 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.434[5][6]
Optical Rotation [α]20/D −13.7°, neat[5][6]
Enantiomeric Excess ee: 98% (GLC)[5][6]

Core Synthetic Applications

The primary utility of (R)-Solketal lies in its role as a chiral precursor for the synthesis of enantiomerically pure compounds.[2][7] Its strategic importance is evident in the production of various pharmaceuticals, fine chemicals, and even specialty polymers.[7]

Synthesis of Beta-Blockers

A significant application of (R)-Solketal is in the asymmetric synthesis of β-adrenergic blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases.[8] The synthesis of these drugs often requires a chiral side chain, which can be efficiently derived from (R)-Solketal.

G R_Solketal (R)-(-)-2,2-Dimethyl- 1,3-dioxolane-4-methanol Tosylate (S)-(2,2-Dimethyl-1,3-dioxolan- 4-yl)methyl 4-methylbenzenesulfonate R_Solketal->Tosylate Tosylation (TsCl, Pyridine) Epoxide (R)-Glycidyl Tosylate or (S)-Glycidol derivative Tosylate->Epoxide Deprotection & Ring Closure Intermediate Epoxide Intermediate Phenol Phenolic Precursor (e.g., 4-hydroxyphenyl derivative) Phenol->Intermediate Alkylation with Epoxide Beta_Blocker Enantiomerically Pure Beta-Blocker (e.g., (S)-Betaxolol) Intermediate->Beta_Blocker Ring opening with Isopropylamine

Synthetic pathway to beta-blockers.
Synthesis of Antiviral Drugs

(R)-Solketal also serves as a crucial starting material in the synthesis of certain antiviral agents. For instance, it can be a precursor in the multi-step synthesis of Oseltamivir (Tamiflu), a neuraminidase inhibitor used to treat and prevent influenza. The synthesis leverages the defined stereochemistry of (R)-Solketal to establish the correct stereocenters in the final drug molecule.

Other Synthetic Transformations

Beyond these specific drug classes, (R)-Solketal is a versatile intermediate for a variety of chemical transformations:

  • Conversion to (S)-Glycidol: A key reaction involves the deprotection of the isopropylidene group followed by intramolecular cyclization to yield the highly reactive and synthetically useful (S)-glycidol.

  • Synthesis of Glycerol Derivatives: It is extensively used in the synthesis of mono-, di-, and triglycerides through ester bond formation at the free hydroxyl group.[3]

  • Preparation of Phospholipids: The chiral nature of (R)-Solketal makes it an ideal starting material for the synthesis of phospholipids with defined stereochemistry.

Experimental Protocols

General Tosylation of this compound

This procedure describes the conversion of the primary alcohol of (R)-Solketal to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous pyridine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Dissolve (R)-Solketal in anhydrous DCM Add_Pyridine Add anhydrous Pyridine at 0 °C Start->Add_Pyridine Add_TsCl Add p-Toluenesulfonyl chloride (TsCl) at 0 °C Add_Pyridine->Add_TsCl Stir Stir at 0 °C then room temperature overnight Add_TsCl->Stir Quench Quench with saturated aqueous NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer over anhydrous MgSO4 Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

Workflow for the tosylation of (R)-Solketal.
Synthesis of Solketal from Glycerol

(R)-Solketal is typically synthesized from the corresponding enantiomer of glycerol, while racemic solketal can be prepared from glycerol itself. The following is a general procedure for the acid-catalyzed acetalization of glycerol with acetone.[9]

Materials:

  • Glycerol

  • Acetone

  • p-Toluenesulfonic acid (p-TSA) or another acid catalyst

  • Sodium bicarbonate

  • Stir bar

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine glycerol (1.0 eq.), a large excess of acetone (e.g., 10 eq.), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq.).

  • Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by adding solid sodium bicarbonate and stirring until gas evolution ceases.

  • Filter the mixture to remove the solid.

  • Remove the excess acetone under reduced pressure.

  • The resulting crude solketal can be purified by distillation under reduced pressure.

Conclusion

This compound is an indispensable chiral building block in asymmetric synthesis. Its ready availability, stable nature, and versatile reactivity have solidified its position as a key starting material for the synthesis of a multitude of complex, enantiomerically pure molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the applications and handling of (R)-Solketal is crucial for the efficient and stereoselective synthesis of novel therapeutic agents. The continued exploration of its synthetic potential promises to unlock new avenues for the creation of innovative pharmaceuticals and other high-value chemical entities.

References

A Technical Guide to Chiral Pool Synthesis Utilizing Protected Glycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of chiral pool synthesis, with a specific focus on the utilization of protected glycerols as versatile C3 chiral building blocks. Glycerol, an abundant and renewable resource, offers a valuable starting point for the asymmetric synthesis of a wide range of complex and biologically active molecules. This document provides a comprehensive overview of the strategies employed to transform achiral glycerol into valuable chiral synthons, along with detailed experimental protocols for key transformations and their application in the synthesis of pharmaceuticals.

Introduction to Chiral Pool Synthesis and the Role of Glycerol

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials.[1] These natural products, often referred to as the "chiral pool," provide a scaffold with pre-existing stereocenters, which can be elaborated through a series of chemical transformations to afford the desired target molecule with high stereochemical control. Glycerol, a simple, inexpensive, and biocompatible triol, has emerged as an attractive candidate for the chiral pool. Although glycerol itself is achiral, its prochiral nature allows for the creation of chiral derivatives through various desymmetrization and resolution techniques.

The primary hydroxyl groups of glycerol are enantiotopic, meaning their selective functionalization can generate a chiral center. This is typically achieved by protecting two of the hydroxyl groups, often as a cyclic acetal or ketal, to yield a chiral intermediate. The most common protected form of glycerol used in chiral pool synthesis is (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal or isopropylidene glycerol.[2] This protected glycerol derivative possesses a single free primary hydroxyl group that can be further functionalized, while the stereocenter at the C4 position is preserved.

Preparation of Chiral Protected Glycerols

The successful application of protected glycerols in chiral pool synthesis hinges on the efficient and stereoselective preparation of the chiral starting material. Two primary strategies are employed: the desymmetrization of glycerol and the kinetic resolution of racemic protected glycerols.

Desymmetrization of Glycerol

Desymmetrization involves the enantioselective reaction of one of the two primary hydroxyl groups of glycerol, thereby creating a chiral center. One effective method utilizes a chiral auxiliary, such as (1R)-(-)-10-camphorsulfonamide, to form a diastereomeric spiroketal. This reaction proceeds with high diastereoselectivity, affording a single diastereomer of the spiroketal which can then be used in subsequent synthetic steps.[3]

Kinetic Resolution of Racemic Solketal

Racemic solketal can be prepared by the acid-catalyzed reaction of glycerol with acetone. The enantiomers can then be separated through kinetic resolution, a process where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent. Enzymatic kinetic resolution using lipases is a particularly effective method. For example, the enantioselective hydrolysis of racemic solketal octanoate catalyzed by Pseudomonas sp. lipase can provide either the (S)-alcohol or the remaining (R)-ester with high enantiomeric excess.[4]

Applications in the Synthesis of Bioactive Molecules

Protected glycerols are versatile chiral building blocks that have been successfully employed in the synthesis of a variety of biologically active molecules, including beta-blockers and prostaglandins.

Synthesis of β-Adrenergic Blockers: (S)-Propranolol and (S)-Naftopidil

β-Adrenergic blockers are a class of drugs widely used to manage cardiovascular diseases. The pharmacological activity of many beta-blockers resides primarily in one enantiomer. Chiral pool synthesis using protected glycerols provides an efficient route to these enantiomerically pure drugs. A general synthetic strategy involves the conversion of a chiral protected glycerol into a key epoxide intermediate, which is then opened by the appropriate amine to furnish the target beta-blocker.

A synthetic route starting from the desymmetrization of glycerol using (1R)-(-)-10-camphorsulfonamide to yield a chiral spiroketal has been reported for the synthesis of (S)-propranolol and (S)-naftopidil.[3][5] The chiral spiroketal is converted to a diol, which then undergoes a Mitsunobu reaction to form the key epoxide intermediate. Regioselective ring-opening of this epoxide with isopropylamine or 1-(2-methoxyphenyl)piperazine affords (S)-propranolol and (S)-naftopidil, respectively.[3][6]

Experimental Protocols:

Synthesis of Chiral Spiroketal from Glycerol: Glycerol is reacted with (1R)-(-)-10-camphorsulfonamide in the presence of an acid catalyst to yield the chiral spiroketal. The product is purified by column chromatography.[3]

Conversion to Chiral Epoxide: The chiral spiroketal is converted to the corresponding diol. This diol then undergoes a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate to form the chiral epoxide.[3][5]

Synthesis of (S)-Propranolol: The chiral epoxide is reacted with isopropylamine in a suitable solvent. The reaction mixture is then worked up to yield (S)-propranolol.[7]

Synthesis of (S)-Naftopidil: The chiral epoxide is reacted with 1-(2-methoxyphenyl)piperazine in a suitable solvent. The reaction mixture is then worked up to yield (S)-naftopidil.[3]

Quantitative Data for the Synthesis of (S)-Propranolol and (S)-Naftopidil:

StepProductYield (%)Enantiomeric Excess (ee %)
Desymmetrization of GlycerolChiral Spiroketal58>99 (diastereomeric excess)
Epoxide FormationChiral Epoxide--
Ring Opening(S)-Propranolol32-34 (overall)90-95
Ring Opening(S)-Naftopidil32-34 (overall)90-95
Synthesis of Prostaglandins

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects. Their complex structures, featuring multiple stereocenters, make them challenging synthetic targets. Chiral pool synthesis from protected glycerols offers a valuable approach to construct the chiral core of prostaglandins. A key intermediate in many prostaglandin syntheses is the Corey lactone, a bicyclic compound containing several of the required stereocenters. While a direct synthesis of Corey lactone from a protected glycerol is not commonly reported, chiral synthons derived from protected glycerols can be utilized in its construction.

Conceptual Workflow for Prostaglandin Synthesis:

G cluster_start Chiral Pool cluster_synthesis Synthesis of Chiral Building Block cluster_prostaglandin Prostaglandin Synthesis Protected_Glycerol (R)- or (S)-Solketal Chiral_Synthon Elaboration to Chiral Synthon Protected_Glycerol->Chiral_Synthon Functional Group Manipulation Corey_Lactone_Precursor Corey Lactone Precursor Chiral_Synthon->Corey_Lactone_Precursor Key Reactions Corey_Lactone Corey Lactone Corey_Lactone_Precursor->Corey_Lactone Cyclization Prostaglandin Prostaglandin (e.g., PGF2α) Corey_Lactone->Prostaglandin Side Chain Introduction

Caption: Conceptual workflow for the synthesis of prostaglandins from a protected glycerol chiral building block.

Synthesis of (R)-Monobutyrin

(R)-Monobutyrin is a chiral monoglyceride. Its synthesis from a chiral spiroketal derived from glycerol has been reported.[3] The synthesis involves a Steglich esterification of the free hydroxyl group of the spiroketal with butyric acid, followed by a selective deprotection of the ketal group using ceric ammonium nitrate (CAN).[3][5]

Experimental Protocols:

Steglich Esterification: The chiral spiroketal is reacted with butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]

CAN-Mediated Ketal Deprotection: The resulting ester is treated with ceric ammonium nitrate in a suitable solvent system to selectively cleave the isopropylidene protecting group.[3][5]

Quantitative Data for the Synthesis of (R)-Monobutyrin:

StepProductYield (%)Enantiomeric Excess (ee %)
Steglich EsterificationButyryl Spiroketal--
Ketal Deprotection(R)-Monobutyrin41 (overall)90-95

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships discussed in this guide.

General Strategy of Chiral Pool Synthesis from Glycerol

G Glycerol Glycerol (Achiral) Protection Protection of 1,2- or 1,3-Diol Glycerol->Protection Desymmetrization Desymmetrization Glycerol->Desymmetrization Racemic_Protected_Glycerol Racemic Protected Glycerol (e.g., Solketal) Protection->Racemic_Protected_Glycerol Kinetic_Resolution Kinetic Resolution Racemic_Protected_Glycerol->Kinetic_Resolution Chiral_Protected_Glycerol Enantiomerically Pure Protected Glycerol Desymmetrization->Chiral_Protected_Glycerol Kinetic_Resolution->Chiral_Protected_Glycerol Functional_Group_Interconversion Functional Group Interconversion Chiral_Protected_Glycerol->Functional_Group_Interconversion Chiral_Building_Block Versatile Chiral Building Block Functional_Group_Interconversion->Chiral_Building_Block Target_Molecule Target Molecule (e.g., Pharmaceutical) Chiral_Building_Block->Target_Molecule Multi-step Synthesis

Caption: General strategy for utilizing glycerol in chiral pool synthesis.

Experimental Workflow for the Synthesis of (S)-Propranolol

G Glycerol Glycerol Spiroketal Chiral Spiroketal Glycerol->Spiroketal Desymmetrization Camphorsulfonamide (1R)-(-)-10-Camphorsulfonamide Camphorsulfonamide->Spiroketal Diol Chiral Diol Spiroketal->Diol Deprotection Epoxide Chiral Epoxide Diol->Epoxide Mitsunobu Reaction Propranolol (S)-Propranolol Epoxide->Propranolol Ring Opening Isopropylamine Isopropylamine Isopropylamine->Propranolol

Caption: Experimental workflow for the synthesis of (S)-Propranolol.

Conclusion

Protected glycerols, particularly solketal, have proven to be highly valuable and versatile chiral building blocks in the asymmetric synthesis of complex molecules. The abundance and renewable nature of glycerol make this approach particularly attractive from a green chemistry perspective. The strategies of desymmetrization and kinetic resolution provide efficient access to enantiomerically pure protected glycerols. As demonstrated by the synthesis of beta-blockers and the conceptual pathway towards prostaglandins, these C3 synthons can be effectively utilized to construct intricate molecular architectures with high stereocontrol. The continued development of novel synthetic methodologies and catalytic systems will undoubtedly expand the scope of protected glycerols in chiral pool synthesis, enabling the efficient and sustainable production of a wide range of valuable chiral compounds for the pharmaceutical and other industries.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol , also known as (R)-(-)-Solketal, is a versatile chiral building block with significant applications in chemical synthesis, particularly in the development of pharmaceuticals. Its unique structural features make it an invaluable starting material for the synthesis of complex molecules. However, like all chemical reagents, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for this compound. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to work with this compound safely and effectively.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C6H12O3[1][2][3][4]
Molecular Weight 132.16 g/mol [1]
Appearance Clear, colorless to clear yellow liquid[5][6][7]
Boiling Point 72-73 °C at 8 mmHg[8]
Density 1.062 g/mL at 25 °C[8]
Flash Point 79 °C - 80 °C (174.2 °F - 176.00 °F) (closed cup)[5][8][9][10]
Refractive Index n20/D 1.434 (lit.)[8]
Optical Activity [α]20/D −13.7°, neat[8]
Storage Temperature 2-8°C[8]

Hazard Identification and Toxicology

While some sources indicate that this compound does not meet the criteria for hazard classification under GHS, it is crucial to handle it with care as the toxicological properties have not been fully investigated.[11][12] It is a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract.[5]

HazardDescription
Acute Oral Toxicity May be harmful if swallowed.[1] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5]
Acute Dermal Toxicity May be harmful if absorbed through the skin.[11] May cause skin irritation and dermatitis.[5]
Acute Inhalation Toxicity May be harmful if inhaled.[11] May cause respiratory tract irritation.[5] High concentrations may cause central nervous system depression.[5]
Eye Irritation May cause eye irritation.[5]
Genotoxicity Negative for genotoxic effects in a battery of genotoxicity assays.[13]

The EPA has concluded that there are no toxicological endpoints of concern for the U.S. population, including infants and children, based on available data.[13] However, it is good practice to minimize exposure.

Safe Handling Protocols

Adherence to proper handling procedures is critical to minimize risk. The following protocols are recommended:

Engineering Controls
  • Work in a well-ventilated area. The use of a chemical fume hood is recommended.[5][11]

  • Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[5][11]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines a general selection workflow.

PPE_Selection Personal Protective Equipment (PPE) Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Task Involving This compound AssessSplash Potential for Splashing? Start->AssessSplash EyeProtection Wear Chemical Safety Goggles AssessSplash->EyeProtection Yes Gloves Wear Appropriate Protective Gloves AssessSplash->Gloves Yes AssessVapor Potential for Inhalation of Vapors? Respirator Use a NIOSH/MSHA Approved Respirator AssessVapor->Respirator Yes End Proceed with Work AssessVapor->End No LabCoat Wear a Lab Coat or Protective Clothing EyeProtection->LabCoat Gloves->LabCoat LabCoat->AssessVapor Respirator->End Proceed with work

Caption: PPE selection workflow for handling the compound.

  • Eye Protection: Wear chemical safety goggles or glasses.[9][11]

  • Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[5][11]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[12] For large-scale operations or in situations with insufficient ventilation, use a NIOSH/MSHA-approved respirator.[12]

General Hygiene Practices
  • Wash hands thoroughly after handling the compound.[5][11]

  • Do not eat, drink, or smoke in the laboratory.[12]

  • Remove contaminated clothing and wash it before reuse.[5]

Storage Guidelines

Proper storage is essential to maintain the quality of the compound and to prevent accidents.

  • Temperature: Store in a refrigerator at 2-8°C (36-46°F).[8]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][11]

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and acids.[5][11]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5][9]

The following decision tree can guide proper storage:

Storage_Guidelines Storage Decision Tree Start Receiving This compound IsContainerSealed Is the container tightly sealed? Start->IsContainerSealed Location Select a cool, dry, well-ventilated area. IsContainerSealed->Location Yes ActionSeal Tightly seal the container. IsContainerSealed->ActionSeal No CheckTemp Is the area refrigerated (2-8°C)? Location->CheckTemp CheckIncompatibles Are incompatible materials present? CheckTemp->CheckIncompatibles Yes ActionTemp Move to a refrigerated area. CheckTemp->ActionTemp No CheckIgnition Are there nearby ignition sources? CheckIncompatibles->CheckIgnition No ActionIncompatibles Remove incompatible materials. CheckIncompatibles->ActionIncompatibles Yes Store Store the container. CheckIgnition->Store No ActionIgnition Remove ignition sources. CheckIgnition->ActionIgnition Yes ActionSeal->Location ActionTemp->CheckIncompatibles ActionIncompatibles->CheckIgnition ActionIgnition->Store

Caption: Decision tree for proper storage of the compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
ExposureFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5][11]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.[5][11]
Inhalation Remove from exposure and move to fresh air immediately.[5][11] If breathing is difficult, give oxygen.[11] If not breathing, give artificial respiration.[5][11] Seek medical attention.[5]
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[5]
Accidental Release Measures

In the case of a spill, follow these steps:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[5][9]

  • Containment: Wear appropriate PPE.[5] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9][14]

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[5][9]

  • Decontamination: Clean the spill area thoroughly.

The following diagram illustrates the emergency response workflow for a spill.

Spill_Response Emergency Spill Response Workflow Spill Spill of this compound Evacuate Evacuate non-essential personnel. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate Ignition Remove all ignition sources. Ventilate->Ignition PPE Don appropriate PPE. Ignition->PPE Contain Contain spill with inert absorbent material. PPE->Contain Collect Collect absorbed material into a closed container. Contain->Collect Clean Clean and decontaminate the spill area. Collect->Clean Dispose Dispose of waste in accordance with regulations. Clean->Dispose

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][11]

  • Hazards: This is a combustible liquid.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[9] During a fire, irritating and toxic gases may be generated.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal temperatures and pressures.[5]

  • Conditions to Avoid: Avoid excess heat and sources of ignition.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[5][11]

  • Hazardous Decomposition Products: Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[14] Do not allow the chemical to enter drains.[11]

Conclusion

This compound is a valuable reagent in research and development. By understanding its properties and adhering to the safety, handling, and storage guidelines outlined in this technical guide, researchers can minimize risks and create a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information before working with this or any other chemical.

References

An In-depth Technical Guide to the Toxicological Properties of Isopropylidene Glycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylidene glycerol, commonly known as solketal, and its derivatives are a class of compounds gaining significant attention across various industries, including pharmaceuticals, due to their versatile solvent properties and derivation from renewable resources. This technical guide provides a comprehensive overview of the current toxicological data available for these derivatives. It covers acute, sub-chronic, and chronic toxicity, as well as specific endpoints such as cytotoxicity, genotoxicity, dermal and ocular irritation, skin sensitization, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, and relevant signaling pathways are discussed. This guide aims to be a critical resource for the safety assessment and development of products containing isopropylidene glycerol derivatives.

Introduction

Isopropylidene glycerol (2,2-dimethyl-1,3-dioxolane-4-methanol), or solketal, is a protected form of glycerol. Its derivatives, which include esters and ethers, are being explored for a wide range of applications, from "green" solvents to potential components in drug delivery systems.[1][2] Given their increasing use, a thorough understanding of their toxicological profile is essential for ensuring human and environmental safety. This guide synthesizes the available literature on the toxicological properties of isopropylidene glycerol and its derivatives, presenting quantitative data, experimental methodologies, and mechanistic insights.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The primary metric for acute oral toxicity is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Table 1: Acute Toxicity Data for Isopropylidene Glycerol (Solketal)

Chemical NameCAS NumberTest SpeciesRoute of AdministrationLD50Reference(s)
Isopropylidene Glycerol (Solketal)100-79-8RatOral7000 mg/kg[3]
Isopropylidene Glycerol (Solketal)100-79-8RatIntraperitoneal3000 mg/kg[3]

No specific LD50 data for a wide range of other isopropylidene glycerol derivatives were identified in the public domain.

In Vitro Toxicity

Cytotoxicity

Cytotoxicity assays are crucial for determining the potential of a substance to cause cell death. These assays are often used as an initial screening tool in toxicology. While general statements about the low toxicity of solketal are common, specific quantitative data, such as IC50 values (the concentration of a substance that inhibits a biological process by 50%), for a range of derivatives are limited in the available literature.

One study on the synthesis of isopropylidene glycerol acetate (IGA) and isopropylidene glycerol propanoate (IGP) investigated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found that neither IGA nor IGP inhibited the growth of these bacteria at concentrations up to 1000 ppm, suggesting a lack of potent antimicrobial cytotoxicity.[4]

Quantitative IC50 data from cytotoxicity studies on various isopropylidene glycerol derivatives against cell lines such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HeLa (cervical cancer) were not found in the reviewed literature.

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage DNA, which can lead to mutations and potentially cancer. Key in vitro genotoxicity tests include the Ames test and the Comet assay.

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon to detect point mutations. A positive result is indicated by a significant increase in the number of revertant colonies.[1][5][6][7][8][9][10]

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[11][12][13][14]

Specific data from Comet assays performed on a variety of isopropylidene glycerol derivatives were not found in the reviewed literature.

Dermal and Ocular Irritation

The potential of a substance to cause irritation to the skin and eyes is a critical aspect of its safety profile, particularly for products that may come into direct contact with these tissues.

Dermal Irritation

Studies conducted according to the OECD Guideline 404 for acute dermal irritation in rabbits have shown that some substances, when applied topically, do not produce significant dermal irritation, with skin irritation scores of 0.00.[4][15] Isopropylidene glycerol itself is generally considered to be a slight skin irritant.[16]

Ocular Irritation

Isopropylidene glycerol is reported to be an eye irritant.[16][17] Short-term exposure can cause redness.[17] OECD Guideline 405 is the standard method for assessing acute eye irritation/corrosion.[18][19][20]

Detailed quantitative data from dermal and ocular irritation studies on a range of isopropylidene glycerol derivatives are not widely available.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. The Local Lymph Node Assay (LLNA) is a common method for assessing the skin sensitization potential of chemicals.[11][12][21][22][23]

Specific studies evaluating the skin sensitization potential of a variety of isopropylidene glycerol derivatives using the LLNA or other methods were not identified in the reviewed literature.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies involve repeated exposure to a substance over a longer period to assess potential long-term health effects.

No specific sub-chronic or chronic toxicity studies on isopropylidene glycerol derivatives were found in the reviewed literature. Studies on related compounds, such as isoparaffinic solvents, have shown effects like nephropathy and liver enlargement in rats after prolonged inhalation exposure.[24] However, the relevance of these findings to isopropylidene glycerol derivatives is not clear.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.

Specific reproductive and developmental toxicity data for isopropylidene glycerol derivatives are scarce. Studies on related glycol ethers have shown that some can cause reproductive and developmental toxicity.[7][14][25] However, it is important to note that the toxic properties of these related compounds may not be representative of isopropylidene glycerol derivatives.

Metabolism and Toxicokinetics

The study of toxicokinetics involves understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.[8][26] The metabolism of a compound can significantly influence its toxicity.

Detailed studies on the metabolism and toxicokinetics of a range of isopropylidene glycerol derivatives were not found in the published literature.

Signaling Pathways

Understanding the molecular mechanisms of toxicity, including the signaling pathways that are affected by a substance, is crucial for risk assessment.

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by isopropylidene glycerol derivatives.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubate MTT Addition MTT Addition Compound Treatment->MTT Addition Incubate Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Dissolve Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Read Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate

MTT Assay Experimental Workflow
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

Workflow:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) with and without metabolic activation (S9 fraction).

  • Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (if used) with molten top agar.

  • Pouring and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the spontaneous reversion rate in the control plates. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.

Ames_Test_Workflow cluster_workflow Ames Test Workflow Strain Selection Strain Selection Plate Incorporation Plate Incorporation Strain Selection->Plate Incorporation Mix Incubation Incubation Plate Incorporation->Incubation Grow Colony Counting Colony Counting Incubation->Colony Counting Score Data Analysis Data Analysis Colony Counting->Data Analysis Evaluate

Ames Test Experimental Workflow
Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.

Workflow:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleus.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Comet_Assay_Workflow cluster_workflow Comet Assay Workflow Cell Preparation Cell Preparation Embedding Embedding Cell Preparation->Embedding Mix Lysis Lysis Embedding->Lysis Incubate Unwinding Unwinding Lysis->Unwinding Treat Electrophoresis Electrophoresis Unwinding->Electrophoresis Run Staining Staining Electrophoresis->Staining Visualize Analysis Analysis Staining->Analysis Quantify

Comet Assay Experimental Workflow

Conclusion

The available toxicological data on isopropylidene glycerol (solketal) suggest a low order of acute toxicity. However, there is a significant lack of comprehensive and quantitative toxicological information for a broad range of its derivatives. To ensure the safe development and application of these compounds, further research is critically needed in the areas of in vitro cytotoxicity, genotoxicity, repeated dose toxicity, reproductive and developmental toxicity, and skin sensitization. Furthermore, studies elucidating the metabolic pathways and molecular mechanisms of toxicity, including the identification of affected signaling pathways, are essential for a complete toxicological profile. This guide highlights the current knowledge gaps and provides a framework for the future toxicological evaluation of this emerging class of bio-based chemicals.

References

Methodological & Application

Asymmetric Synthesis Protocols Utilizing (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-(-)-Solketal, in asymmetric synthesis. (R)-(-)-Solketal is a versatile and commercially available chiral building block derived from D-mannitol, making it a valuable starting material for the synthesis of a wide range of enantiomerically pure compounds.[1] Its rigid dioxolane ring and available hydroxyl group allow for highly stereocontrolled transformations.

This guide will focus on a key application: the synthesis of the chiral epoxide, (R)-glycidyl tosylate, and its subsequent use in the synthesis of the cardio-selective beta-blocker, (S)-metoprolol. The protocols detailed below are based on established and reliable synthetic routes.

Application 1: Synthesis of (R)-Glycidyl Tosylate

(R)-glycidyl tosylate is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals due to its reactive epoxide ring, which can be opened by various nucleophiles with high regioselectivity and stereospecificity. The synthesis from (R)-(-)-Solketal is a robust two-step process involving tosylation of the primary alcohol followed by the deprotection of the acetal group under acidic conditions to yield the epoxide.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsSolventYield (%)Enantiomeric Excess (e.e.) (%)
1((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonateThis compoundp-Toluenesulfonyl chloride, PyridineDichloromethane~95%>99%
2(R)-Glycidyl tosylate((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonateAcetic acid, WaterDioxane~85%>99%
Experimental Protocols

Step 1: Synthesis of ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

This protocol describes the tosylation of the primary alcohol of (R)-(-)-Solketal.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane.

    • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench by the slow addition of 1 M hydrochloric acid.

    • Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate as a white solid.

Step 2: Synthesis of (R)-Glycidyl tosylate

This protocol details the acid-catalyzed deprotection of the tosylated Solketal to form the chiral epoxide.

  • Materials:

    • ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

    • Dioxane

    • Acetic acid

    • Water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).

    • Add glacial acetic acid (e.g., 10% v/v).

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude (R)-glycidyl tosylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white crystalline solid.

Workflow Diagram

Synthesis_of_R_Glycidyl_Tosylate Solketal (R)-(-)-Solketal Tosyl_Solketal ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate Solketal->Tosyl_Solketal TsCl, Pyridine DCM, 0°C Glycidyl_Tosylate (R)-Glycidyl tosylate Tosyl_Solketal->Glycidyl_Tosylate AcOH, H₂O Dioxane, 50-60°C

Caption: Synthetic route from (R)-(-)-Solketal to (R)-Glycidyl tosylate.

Application 2: Synthesis of (S)-Metoprolol

(S)-Metoprolol is a widely used beta-blocker for the treatment of cardiovascular diseases. Its synthesis from (R)-glycidyl tosylate demonstrates the utility of this chiral epoxide in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). The key step is the nucleophilic ring-opening of the epoxide by a phenoxide, followed by reaction with isopropylamine.

Quantitative Data Summary
StepProductStarting MaterialsKey ReagentsSolventYield (%)Enantiomeric Excess (e.e.) (%)
3(S)-1-(4-(2-methoxyethyl)phenoxy)-3-(tosyloxy)propan-2-ol(R)-Glycidyl tosylate, 4-(2-methoxyethyl)phenolPotassium carbonateAcetone~90%>98%
4(S)-Metoprolol(S)-1-(4-(2-methoxyethyl)phenoxy)-3-(tosyloxy)propan-2-olIsopropylamineMethanol~85%>98%
Experimental Protocols

Step 3: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-3-(tosyloxy)propan-2-ol

This protocol describes the regioselective ring-opening of (R)-glycidyl tosylate with 4-(2-methoxyethyl)phenol.

  • Materials:

    • (R)-Glycidyl tosylate

    • 4-(2-methoxyethyl)phenol

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of (R)-glycidyl tosylate (1.0 eq) in anhydrous acetone dropwise to the mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired product.

Step 4: Synthesis of (S)-Metoprolol

This protocol details the final step in the synthesis of (S)-Metoprolol via nucleophilic substitution with isopropylamine.

  • Materials:

    • (S)-1-(4-(2-methoxyethyl)phenoxy)-3-(tosyloxy)propan-2-ol

    • Isopropylamine

    • Methanol

    • Standard laboratory glassware (pressure vessel may be required)

  • Procedure:

    • Dissolve (S)-1-(4-(2-methoxyethyl)phenoxy)-3-(tosyloxy)propan-2-ol (1.0 eq) in methanol.

    • Add a large excess of isopropylamine (e.g., 10 eq).

    • Heat the reaction mixture in a sealed vessel at 80 °C for 24 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess isopropylamine.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-Metoprolol.

    • The product can be further purified by recrystallization or conversion to a suitable salt (e.g., tartrate or succinate) to achieve high purity.

Signaling Pathway Diagram

Synthesis_of_S_Metoprolol cluster_0 Epoxide Ring-Opening cluster_1 Amination Glycidyl_Tosylate (R)-Glycidyl tosylate Phenoxide_Intermediate (S)-1-(4-(2-methoxyethyl)phenoxy)- 3-(tosyloxy)propan-2-ol Glycidyl_Tosylate->Phenoxide_Intermediate 4-(2-methoxyethyl)phenol, K₂CO₃, Acetone, Reflux Metoprolol (S)-Metoprolol Phenoxide_Intermediate->Metoprolol Isopropylamine, Methanol, 80°C

Caption: Synthetic pathway for (S)-Metoprolol from (R)-Glycidyl tosylate.

References

Application Note and Protocol: Tosylation of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tosylation of alcohols is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This procedure is critical for subsequent nucleophilic substitution and elimination reactions. This application note provides a detailed experimental protocol for the tosylation of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal, to yield ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate). This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme

The reaction involves the treatment of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio (Equivalents)
This compoundC₆H₁₂O₃132.161.0
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.651.2 - 1.5
Triethylamine (TEA)C₆H₁₅N101.191.5
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.1 - 0.6
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Product: ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)C₁₃H₁₈O₅S286.34-

Experimental Protocol

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA), distilled

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1.0 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 10 volumes).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.6 eq.).[1][2]

    • Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains at 0 °C.[2][3]

  • Reaction:

    • Stir the reaction mixture at 0 °C for 30 minutes to 4 hours.[2][3]

    • Allow the mixture to warm to room temperature and continue stirring for an additional 1 to 12 hours.[1][2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water (10 volumes) or 1.0 M HCl.[1][3]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.[3]

    • Combine the organic layers and wash successively with a saturated solution of NaHCO₃ and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2][3]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure tosylated product.[2]

Experimental Workflow Diagram

Tosylation_Workflow Experimental Workflow for Tosylation A 1. Reaction Setup - Add (R)-solketal to a flame-dried flask under N2. - Dissolve in anhydrous DCM. - Cool to 0°C. B 2. Reagent Addition (at 0°C) - Add TEA and DMAP. - Slowly add TsCl. A->B C 3. Reaction - Stir at 0°C, then warm to room temperature. - Monitor by TLC. B->C D 4. Quenching - Add water or 1.0 M HCl to stop the reaction. C->D E 5. Extraction - Separate organic layer. - Extract aqueous layer with DCM. D->E F 6. Washing - Wash combined organic layers with NaHCO3 and brine. E->F G 7. Drying and Concentration - Dry with Na2SO4. - Filter and evaporate solvent. F->G H 8. Purification - Purify by flash column chromatography. G->H I Pure Product ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate) H->I

Caption: Tosylation of (R)-solketal workflow.

References

Application of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol in the Synthesis of Chiral Glycerides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal or (R)-(-)-1,2-isopropylidene-sn-glycerol, is a versatile and invaluable chiral building block in the stereoselective synthesis of glycerides. As a protected form of (R)-glycerol, it allows for the regioselective introduction of fatty acids at specific positions on the glycerol backbone, enabling the synthesis of enantiomerically pure mono-, di-, and structured triglycerides.[1][2] This is of paramount importance in the pharmaceutical and food industries, where the specific stereochemistry of glycerides can significantly influence their biological activity, bioavailability, and physical properties.

This document provides detailed application notes and experimental protocols for the synthesis of glycerides using (R)-Solketal as a chiral precursor. The methodologies cover the initial esterification to form a protected monoglyceride, the subsequent deprotection to yield a 1-monoacylglycerol, and further derivatization to obtain structured di- and triglycerides.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process starting from (R)-Solketal. The first stage is the esterification of the primary hydroxyl group of (R)-Solketal with a fatty acid to yield a 1,2-protected-3-acyl-sn-glycerol. The second stage involves the acidic removal of the isopropylidene protecting group to afford the corresponding 1-monoacylglycerol (1-MAG). In the third stage, the 1-MAG can be further acylated in a regioselective manner, often employing enzymatic catalysts, to produce structured 1,2- or 1,3-diacylglycerols (DAGs) and subsequently structured triacylglycerols (TAGs).

G cluster_0 Stage 1: Protected Monoglyceride Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Di- & Tri-glyceride Synthesis R_Solketal (R)-Solketal FASE Protected 1-MAG (1,2-Isopropylidene-3-acyl-sn-glycerol) R_Solketal->FASE Esterification (Acid Catalyst) Fatty_Acid_1 Fatty Acid 1 (R1COOH) Fatty_Acid_1->FASE FASE_ref Protected 1-MAG 1_MAG 1-Monoacylglycerol (1-MAG) 1_MAG_ref 1-MAG FASE_ref->1_MAG Acidic Hydrolysis DAG Structured 1,3-DAG 1_MAG_ref->DAG sn-3 Selective Enzymatic Acylation Fatty_Acid_2 Fatty Acid 2 (R2COOH) Fatty_Acid_2->DAG TAG Structured TAG DAG->TAG sn-2 Acylation Fatty_Acid_3 Fatty Acid 3 (R3COOH) Fatty_Acid_3->TAG

Figure 1: Overall synthetic workflow for glycerides from (R)-Solketal.

Data Presentation

Table 1: Synthesis of Protected 1-Monoacylglycerols (FASEs) from (R)-Solketal

This table summarizes the reaction conditions and yields for the synthesis of various fatty acid solketal esters (FASEs) via acid-catalyzed esterification of (R)-Solketal.

Fatty Acid (R1COOH)Molar Ratio (Solketal:Fatty Acid)Catalyst (wt%)Temperature (°C)Time (h)Yield (%)Reference
Caprylic Acid (C8:0)1.5 : 15% PTSA60480-99[3]
Lauric Acid (C12:0)1.5 : 15% PTSA60480-99[3]
Palmitic Acid (C16:0)1.5 : 15% PTSA60480-99[3]
Stearic Acid (C18:0)1.5 : 15% PTSA60480-99[3]
Table 2: Deprotection of Protected 1-Monoacylglycerol

This table presents the conditions and yield for the deprotection of 1,2-O-isopropylidene glycerol stearate to glycerol-1-monostearate.

SubstrateCatalystSolventTemperatureTime (h)Yield (%)Reference
1,2-O-isopropylidene glycerol stearateAmberlyst-15 (wet)95% EthanolReflux692[4]
Table 3: Enzymatic Synthesis of 1,3-Diacylglycerols (1,3-DAGs) from Glycerol

This table provides data on the enzymatic synthesis of 1,3-DAGs, which is a key step in producing structured triglycerides. While these examples start from glycerol, the methodology is directly applicable to the acylation of 1-monoacylglycerols.

Fatty Acid (RCOOH)EnzymeTemperature (°C)Time (h)1,3-DAG Purity after Purification (%)Reference
Caprylic Acid (C8:0)Lipozyme RM IM50398.5[5]
Capric Acid (C10:0)Lipozyme RM IM50399.2[5]
Lauric Acid (C12:0)Lipozyme RM IM50399.1[5]
Palmitic Acid (C16:0)Lipozyme RM IM50399.5[5]
Stearic Acid (C18:0)Lipozyme RM IM50399.4[5]

Experimental Protocols

Protocol 1: Synthesis of Protected 1-Monoacylglycerol (1,2-Isopropylidene-3-stearoyl-sn-glycerol)

This protocol describes the esterification of (R)-Solketal with stearic acid.

G Start Start: Reagents Mix Mix (R)-Solketal, Stearic Acid, and PTSA Start->Mix React Heat at 60°C for 4h (Solvent-free) Mix->React Monitor Monitor reaction by GC/TLC React->Monitor Purify Purify by Flash Column Chromatography Monitor->Purify End Product: Protected 1-MAG Purify->End

Figure 2: Experimental workflow for protected 1-MAG synthesis.

Materials:

  • This compound ((R)-Solketal)

  • Stearic Acid

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Solvents for purification (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine stearic acid (1.0 eq), (R)-Solketal (1.5 eq), and PTSA (5% w/w of stearic acid).

  • Heat the solvent-free reaction mixture to 60°C with stirring.

  • Maintain the reaction at 60°C for 4 hours. Monitor the conversion of the fatty acid by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,2-isopropylidene-3-stearoyl-sn-glycerol.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Deprotection to Yield 1-Monoacylglycerol (1-Monostearoyl-sn-glycerol)

This protocol details the removal of the isopropylidene protecting group to yield the 1-monoacylglycerol.

G Start Start: Protected 1-MAG Dissolve Dissolve in 95% Ethanol Start->Dissolve Add_Resin Add wet Amberlyst-15 resin Dissolve->Add_Resin Reflux Reflux for 6h Add_Resin->Reflux Filter Filter to remove resin Reflux->Filter Concentrate Concentrate in vacuo Filter->Concentrate End Product: 1-MAG Concentrate->End

Figure 3: Experimental workflow for 1-MAG synthesis via deprotection.

Materials:

  • 1,2-Isopropylidene-3-stearoyl-sn-glycerol (from Protocol 1)

  • Amberlyst-15 ion-exchange resin (strongly acidic)

  • 95% Ethanol

Procedure:

  • To a solution of 1,2-isopropylidene-3-stearoyl-sn-glycerol in 95% ethanol, add wet Amberlyst-15 resin.

  • Reflux the mixture for 6 hours, monitoring the progress of the deprotection by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the Amberlyst-15 resin.

  • Wash the resin with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-monostearoyl-sn-glycerol.

  • The product can be further purified by recrystallization if necessary. A yield of approximately 92% can be expected.[4]

Protocol 3: Synthesis of a Structured 1,3-Diacylglycerol (1-Stearoyl-3-palmitoyl-sn-glycerol)

This protocol outlines a strategy for the regioselective enzymatic acylation of a 1-monoacylglycerol to produce a structured 1,3-diacylglycerol. This requires the protection of the sn-2 hydroxyl group, followed by acylation and deprotection.

G Start Start: 1-MAG Protect Protect sn-2 OH group (e.g., as a benzyl ether) Start->Protect Acylate Enzymatic acylation of sn-3 OH with Palmitic Acid using sn-1,3 specific lipase Protect->Acylate Deprotect Deprotect sn-2 OH group (e.g., hydrogenolysis) Acylate->Deprotect End Product: Structured 1,3-DAG Deprotect->End

Figure 4: Logical workflow for structured 1,3-DAG synthesis.

Materials:

  • 1-Monostearoyl-sn-glycerol (from Protocol 2)

  • Benzyl bromide and a suitable base (for protection)

  • Palladium on carbon (for deprotection)

  • Palmitic acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Molecular sieves (optional, for water removal)

  • Organic solvents

Procedure:

  • Protection: Selectively protect the sn-2 hydroxyl group of 1-monostearoyl-sn-glycerol. A common protecting group for this purpose is the benzyl ether, which can be introduced using benzyl bromide in the presence of a base like sodium hydride.

  • Enzymatic Acylation: a. In a reaction vessel, combine the sn-2 protected 1-monostearoyl-sn-glycerol, palmitic acid (e.g., 1.0-1.5 eq), and an immobilized sn-1,3 specific lipase (e.g., 5-10 wt% of total substrates). b. The reaction can be performed solvent-free or in a suitable organic solvent. If solvent-free, the reaction is typically run at a temperature that maintains the mixture in a liquid state (e.g., 50-70°C). c. Apply a vacuum to remove any water produced during the esterification, which drives the reaction to completion. d. Monitor the reaction by TLC or HPLC. The reaction time can vary from a few hours to 24 hours. e. Once the reaction is complete, remove the enzyme by filtration.

  • Deprotection: Remove the sn-2 protecting group. In the case of a benzyl ether, this is typically achieved by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon catalyst.

  • Purification: Purify the resulting 1-stearoyl-3-palmitoyl-sn-glycerol by column chromatography or recrystallization.

Conclusion

This compound is an indispensable chiral synthon for the precise and stereocontrolled synthesis of a wide array of glycerides. The protocols provided herein offer a robust framework for the preparation of enantiomerically pure 1-monoacylglycerols, which can be further elaborated into complex, structured di- and triglycerides. The combination of classical organic chemistry for protection and initial esterification, followed by highly selective enzymatic methods for subsequent acylations, represents a powerful strategy for accessing well-defined glyceride structures for advanced applications in drug development, nutrition, and material science.

References

Application Notes: Derivatization of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol for Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-(-)-Solketal, is a readily available and versatile chiral building block derived from D-mannitol. Its inherent stereochemistry and modifiable hydroxyl group make it an excellent starting material for the synthesis of a wide array of chiral ligands. These ligands are of paramount importance in asymmetric catalysis, a field crucial for the stereoselective synthesis of pharmaceuticals and fine chemicals. The derivatization of (R)-(-)-Solketal allows for the introduction of various coordinating atoms, such as nitrogen, phosphorus, and sulfur, which are essential for complexation with transition metals used in catalytic processes. This document provides detailed protocols for the derivatization of (R)-(-)-Solketal, focusing on the synthesis of key intermediates and their conversion into potential chiral ligands.

Core Strategy: Activation of the Primary Hydroxyl Group

The primary hydroxyl group of (R)-(-)-Solketal is not a good leaving group for nucleophilic substitution reactions. Therefore, a key step in its derivatization is the conversion of the hydroxyl group into a better leaving group, most commonly a tosylate. This is achieved by reacting (R)-(-)-Solketal with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylate, (R)-(-)-2,2-Dimethyl-4-(tosyloxymethyl)-1,3-dioxolane, is a stable and versatile intermediate that readily undergoes S(_N)2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups with inversion of configuration at the methylene carbon.

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-2,2-Dimethyl-4-(tosyloxymethyl)-1,3-dioxolane (Solketal Tosylate)

This protocol describes the conversion of the primary alcohol of (R)-(-)-Solketal to a tosylate, a crucial step for subsequent nucleophilic substitution reactions.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Dichloromethane (DCM), anhydrous (10 volumes)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (S)-(+)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

This protocol details the nucleophilic substitution of the tosylate group with an azide, introducing a nitrogen-containing functional group.

Materials:

  • (R)-(-)-2,2-Dimethyl-4-(tosyloxymethyl)-1,3-dioxolane (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-(-)-2,2-Dimethyl-4-(tosyloxymethyl)-1,3-dioxolane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude azide.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of a Chiral Phosphine Ligand Precursor (Representative)

This protocol outlines a general approach for the synthesis of a chiral phosphine precursor via nucleophilic substitution with a phosphide anion.

Materials:

  • (R)-(-)-2,2-Dimethyl-4-(tosyloxymethyl)-1,3-dioxolane (1.0 eq)

  • Lithium diphenylphosphide (LiPPh₂) or a similar phosphide reagent (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diphenylphosphide in anhydrous THF.

  • Cool the phosphide solution to 0 °C.

  • Slowly add a solution of (R)-(-)-2,2-Dimethyl-4-(tosyloxymethyl)-1,3-dioxolane (1.0 eq) in anhydrous THF to the stirred phosphide solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography under an inert atmosphere.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the derivatization of (R)-(-)-Solketal. Actual results may vary depending on the specific substrate and reaction scale.

StepReactionReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1TosylationTsCl, PyridineDCM0 to RT5-7>90
2aAzide SynthesisNaN₃DMF8012-1685-95
2bThioacetate SynthesisKSAcDMF608-1280-90
2cPhosphine SynthesisLiPPh₂THF0 to RT12-1870-85

Visualizations

experimental_workflow solketal (R)-(-)-Solketal tosylation Tosylation (Protocol 1) solketal->tosylation tosylate Solketal Tosylate (Intermediate) tosylation->tosylate nucleophilic_substitution Nucleophilic Substitution tosylate->nucleophilic_substitution azide Chiral Azide (Protocol 2) nucleophilic_substitution->azide phosphine Chiral Phosphine (Protocol 3) nucleophilic_substitution->phosphine thiol Chiral Thiol nucleophilic_substitution->thiol ligand Chiral Ligand azide->ligand phosphine->ligand thiol->ligand

Caption: Workflow for chiral ligand synthesis from (R)-(-)-Solketal.

Caption: Synthesis of a chiral azide from (R)-(-)-Solketal.

Synthesis and Applications of (S)-2,2-dimethyl-4-(((oxiran-2-yl)methoxy)methyl)-1,3-dioxolane: A Chiral Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The reaction of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-(-)-solketal, with epichlorohydrin provides a valuable chiral building block, (S)-2,2-dimethyl-4-(((oxiran-2-yl)methoxy)methyl)-1,3-dioxolane. This chiral glycidyl ether is of significant interest to researchers and professionals in drug development due to its versatile reactivity and the stereochemical control it offers in the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the synthesis and potential uses of this compound.

Application Notes

The product of this reaction, a chiral glycidyl ether, is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the epoxide ring, a highly reactive functional group, allows for nucleophilic attack to introduce a wide range of functionalities. The retained chirality from the starting material is crucial in the development of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.

Potential Applications in Drug Development:

  • Synthesis of Beta-Blockers: Chiral glycidyl ethers are well-known precursors for the synthesis of beta-adrenergic blocking agents (beta-blockers). The epoxide ring can be opened by an appropriate amine to introduce the characteristic amino-alcohol side chain of this class of drugs.

  • Antiviral and Anticancer Agents: The structural motif of glycerol ethers is found in some antiviral and anticancer agents. This chiral building block can be utilized to construct these complex molecules with high stereoselectivity.

  • Enzyme Inhibitors: The epoxide functionality can act as an electrophile, reacting with nucleophilic residues in the active sites of enzymes. This property can be exploited to design targeted enzyme inhibitors.

Reaction of this compound with Epichlorohydrin

The reaction proceeds via a nucleophilic substitution, where the alkoxide generated from this compound attacks epichlorohydrin, followed by an intramolecular cyclization to form the new epoxide ring. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic reactants.

Reaction Scheme:

Caption: Reaction of this compound with epichlorohydrin.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in an excess of epichlorohydrin. Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide. The addition should be done portion-wise or dropwise to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent such as ethyl acetate or toluene to extract the product.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure (S)-2,2-dimethyl-4-(((oxiran-2-yl)methoxy)methyl)-1,3-dioxolane.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₂O₃132.16188-190
EpichlorohydrinC₃H₅ClO92.52116-118
(S)-2,2-dimethyl-4-(((oxiran-2-yl)methoxy)methyl)-1,3-dioxolaneC₉H₁₆O₄188.22136-140 @ 18 Torr

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
Molar Ratio (Alcohol:Epichlorohydrin:NaOH)1 : 5 : 1.2
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)
Reaction Temperature50-60 °C
Reaction Time4-6 hours
Expected Yield70-85%

Visualizations

Experimental Workflow:

experimental_workflow setup Reaction Setup: (R)-Solketal, Epichlorohydrin, Phase-Transfer Catalyst addition Slow Addition of Aqueous NaOH setup->addition reaction Heating and Stirring (50-60°C, 4-6h) addition->reaction workup Aqueous Work-up and Extraction reaction->workup purification Drying, Concentration, and Purification workup->purification product Pure (S)-Glycidyl Ether purification->product chiral_synthesis start (R)-(-)-Solketal (Chiral Starting Material) reaction Glycidylation with Epichlorohydrin start->reaction intermediate (S)-Glycidyl Ether (Chiral Intermediate) reaction->intermediate application Synthesis of Enantiomerically Pure Drugs intermediate->application

Application Notes and Protocols for the Scale-Up Synthesis of Enantiomerically Pure Compounds from (R)-Solketal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Solketal, a readily available and versatile chiral building block derived from glycerol, serves as a valuable starting material for the synthesis of a wide range of enantiomerically pure compounds. Its protected diol functionality allows for selective manipulation of the primary hydroxyl group, making it an ideal precursor for the synthesis of pharmaceuticals, fine chemicals, and other high-value products. This document provides detailed application notes and scalable protocols for the synthesis of enantiomerically pure compounds, with a focus on the production of the beta-blocker (S)-propranolol. The methodologies described are intended to be suitable for kilogram-scale production in a research or industrial setting.

Key Synthetic Intermediates from (R)-Solketal

The primary synthetic strategy involves the conversion of (R)-Solketal into key chiral intermediates, which can then be further elaborated to the desired final products. Two common and highly useful intermediates are (R)-Solketal tosylate and (R)-glycidyl tosylate.

Synthesis of (R)-Solketal Tosylate

Activation of the primary hydroxyl group of (R)-Solketal via tosylation is a crucial first step to facilitate subsequent nucleophilic substitution or elimination reactions.

Reaction Scheme:

Caption: Tosylation of (R)-Solketal.

Experimental Protocol: Scale-Up Synthesis of (R)-Solketal Tosylate

This protocol is designed for a nominal 1 kg scale of (R)-Solketal.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-Solketal132.161.00 kg7.57
p-Toluenesulfonyl chloride (TsCl)190.651.58 kg8.29
Pyridine79.102.5 L30.8
Dichloromethane (DCM)84.9310 L-
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium bicarbonate (NaHCO₃) solution84.01As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add (R)-Solketal (1.00 kg, 7.57 mol) and pyridine (2.5 L, 30.8 mol).

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Dissolve p-toluenesulfonyl chloride (1.58 kg, 8.29 mol) in dichloromethane (5 L) and add it to the dropping funnel.

  • Add the TsCl solution dropwise to the stirred (R)-Solketal solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the (R)-Solketal is consumed.

  • Cool the reaction mixture to 0-5 °C and slowly quench by adding 1 M HCl (approx. 5 L) until the pH is acidic (pH 1-2).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (2 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-Solketal tosylate as a viscous oil.

Quantitative Data:

ParameterValue
Expected Yield2.0 - 2.1 kg
Purity (by HPLC)>95%
Enantiomeric Excess>99%
Synthesis of (R)-Glycidyl Tosylate

(R)-Glycidyl tosylate is a key epoxide intermediate that can be synthesized from (R)-Solketal tosylate. This intermediate is highly reactive and useful for introducing a chiral glycidyl moiety.

Reaction Scheme:

Caption: Synthesis of (R)-Glycidyl Tosylate.

Experimental Protocol: Scale-Up Synthesis of (R)-Glycidyl Tosylate

This protocol is designed for a nominal 2 kg scale of (R)-Solketal tosylate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-Solketal tosylate286.332.00 kg6.98
Methanol32.0410 L-
Water18.021 L-
Amberlyst® 15 (or other strong acid resin)-200 g-
Triethylamine101.191.0 L7.2
Dichloromethane (DCM)84.9310 L-
Saturated sodium bicarbonate (NaHCO₃) solution84.01As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 20 L jacketed glass reactor, add (R)-Solketal tosylate (2.00 kg, 6.98 mol), methanol (10 L), and water (1 L).

  • Add Amberlyst® 15 (200 g) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

  • Filter off the resin and wash it with methanol (2 x 1 L).

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in DCM (10 L) and cool the solution to 0-5 °C.

  • Add triethylamine (1.0 L, 7.2 mol) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for an additional 2 hours and then allow it to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water (2 x 5 L), 1 M HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and brine (5 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-glycidyl tosylate.

Quantitative Data:

ParameterValue
Expected Yield1.4 - 1.5 kg
Purity (by HPLC)>97%
Enantiomeric Excess>99%

Application: Scale-Up Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used beta-blocker for treating various cardiovascular conditions. Its synthesis from (R)-Solketal proceeds through the key intermediate (R)-glycidyl tosylate.

Overall Synthetic Workflow:

G A (R)-Solketal B (R)-Solketal Tosylate A->B Tosylation C (R)-Glycidyl Tosylate B->C Deprotection & Cyclization D 1-(Naphthalen-1-yloxy)-2,3-epoxypropane C->D Etherification with 1-Naphthol E (S)-Propranolol D->E Ring opening with Isopropylamine

Caption: Synthetic workflow for (S)-Propranolol from (R)-Solketal.

Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

Reaction Scheme:

Caption: Etherification of (R)-Glycidyl Tosylate.

Experimental Protocol: Scale-Up Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-Glycidyl tosylate228.261.40 kg6.13
1-Naphthol144.170.97 kg6.73
Potassium carbonate (K₂CO₃), anhydrous138.211.27 kg9.19
Acetone58.0815 L-

Procedure:

  • To a 20 L jacketed glass reactor, add 1-naphthol (0.97 kg, 6.73 mol), potassium carbonate (1.27 kg, 9.19 mol), and acetone (15 L).

  • Heat the mixture to reflux (around 56 °C) with vigorous stirring.

  • Add a solution of (R)-glycidyl tosylate (1.40 kg, 6.13 mol) in acetone (2 L) dropwise over 2 hours.

  • Continue refluxing for 24-36 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone (2 x 1 L).

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on a large scale.

Quantitative Data:

ParameterValue
Expected Yield1.0 - 1.1 kg
Purity (by HPLC)>98%
Enantiomeric Excess>98%
Synthesis of (S)-Propranolol

Reaction Scheme:

Caption: Synthesis of (S)-Propranolol.

Experimental Protocol: Scale-Up Synthesis of (S)-Propranolol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(Naphthalen-1-yloxy)-2,3-epoxypropane200.241.00 kg4.99
Isopropylamine59.112.5 L29.5
Ethanol46.0710 L-

Procedure:

  • To a 20 L jacketed glass reactor, add 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.00 kg, 4.99 mol) and ethanol (10 L).

  • Add isopropylamine (2.5 L, 29.5 mol) and heat the mixture to reflux (around 78 °C) for 4-6 hours.[1]

  • Monitor the reaction by TLC or HPLC until the epoxide is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess isopropylamine.

  • The crude (S)-propranolol can be purified by recrystallization from a suitable solvent such as hexane or a toluene/hexane mixture to yield a white solid.[1][2]

Quantitative Data:

ParameterValue
Expected Yield1.1 - 1.2 kg
Purity (by HPLC)>99%[2]
Enantiomeric Excess>99%

Summary of Quantitative Data

The following table summarizes the expected yields and purities for the scale-up synthesis of (S)-Propranolol from (R)-Solketal.

StepProductStarting MaterialExpected Yield (%)Purity (%)Enantiomeric Excess (%)
1(R)-Solketal Tosylate(R)-Solketal90-95>95>99
2(R)-Glycidyl Tosylate(R)-Solketal Tosylate85-90>97>99
31-(Naphthalen-1-yloxy)-2,3-epoxypropane(R)-Glycidyl Tosylate80-85>98>98
4(S)-Propranolol1-(Naphthalen-1-yloxy)-2,3-epoxypropane85-90>99>99

Conclusion

(R)-Solketal is an excellent and cost-effective chiral starting material for the scalable synthesis of enantiomerically pure compounds. The protocols provided herein for the synthesis of (S)-propranolol demonstrate a robust and efficient pathway that can be adapted for industrial production. Careful control of reaction conditions and appropriate purification techniques at each step are critical to ensure high yields and purities of the final active pharmaceutical ingredient.

References

Troubleshooting & Optimization

How to improve the yield of reactions involving (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile chiral building block. The most common reactions include:

  • Synthesis (Acetalization/Ketalization): Its formation from glycerol and acetone is a primary application, often used as a method to protect the 1,2-diol of glycerol.

  • Protection Group Chemistry: The dioxolane moiety serves as a protecting group for a vicinal diol, stable under various conditions but easily removable with acid.

  • Esterification and Etherification: The free primary hydroxyl group can be readily esterified or etherified to introduce various functionalities. A common example is tosylation to create a good leaving group.

  • Deprotection (Acetal Hydrolysis): The isopropylidene group can be removed using an acid catalyst in an aqueous or alcoholic medium to regenerate the diol.[1]

Q2: What is the main side product in the synthesis of this compound from glycerol and acetone?

A2: The primary side product is the six-membered ring isomer, 5-hydroxy-2,2-dimethyl-1,3-dioxane. However, the formation of the five-membered ring (solketal) is thermodynamically favored, and selectivity for solketal is typically high, often exceeding a 99:1 molar ratio.[2]

Q3: Why is my yield of this compound low during synthesis?

A3: Low yields in solketal synthesis are often due to the reversible nature of the reaction. The reaction has a low equilibrium constant.[2][3] Key factors that can lead to low yields include:

  • Presence of Water: The reaction produces water as a byproduct. An accumulation of water can shift the equilibrium back towards the reactants (glycerol and acetone).[4][5]

  • Inadequate Catalyst Activity: The acid catalyst may be weak, impure, or used in insufficient quantity.

  • Suboptimal Reactant Ratio: An insufficient excess of acetone can limit the forward reaction.[6]

  • Incorrect Reaction Temperature and Time: The reaction may not have reached equilibrium, or prolonged reaction times at high temperatures could lead to side reactions or decomposition.

Q4: How can I improve the yield of my tosylation reaction with this compound?

A4: To improve the yield of the tosylation reaction, consider the following:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as tosyl chloride reacts with water.

  • Base Selection: Use a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl generated during the reaction. Pyridine is often used as the solvent as well.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Stoichiometry: Use a slight excess of tosyl chloride to ensure complete conversion of the alcohol.

  • Purity of Starting Material: Ensure your this compound is pure and dry.

Q5: I am observing the cleavage of the dioxolane ring during a subsequent reaction. How can I prevent this?

A5: The dioxolane ring is an acetal and is sensitive to acidic conditions. To prevent its cleavage:

  • Avoid Strong Acids: Use neutral or basic conditions for your reactions whenever possible.

  • Use of Non-Protic Lewis Acids: If a Lewis acid is required, choose one that is less prone to hydrolysis.

  • Temperature Control: Higher temperatures can promote acetal hydrolysis even under weakly acidic conditions.

  • Anhydrous Conditions: The presence of water will facilitate the hydrolysis of the acetal in the presence of an acid catalyst.

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of this compound

This guide addresses common issues encountered during the acid-catalyzed reaction of glycerol and acetone.

Observation Potential Cause Troubleshooting Steps
Low conversion of glycerol Equilibrium not shifted towards products. - Use a significant excess of acetone (e.g., 6:1 to 15:1 molar ratio of acetone to glycerol).[6][7] - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2]
Insufficient catalyst activity. - Increase the catalyst loading.[8] - Ensure the catalyst is active and not poisoned. For solid catalysts, ensure proper activation.
Reaction has not reached completion. - Increase the reaction time and monitor the progress by TLC or GC. - Optimize the reaction temperature; higher temperatures can increase the reaction rate, but may also promote side reactions.[8]
Formation of significant byproducts Undesired side reactions. - While the 6-membered ring is a known byproduct, its formation is generally minimal. If other byproducts are observed, consider lowering the reaction temperature.
Difficulty in product isolation Poor separation during workup. - After neutralizing the acid catalyst, ensure proper phase separation. Use brine to break up any emulsions during extraction.

G

Guide 2: Incomplete Deprotection of the Dioxolane Group

This guide provides steps to troubleshoot incomplete hydrolysis of the acetal to the diol.

Observation Potential Cause Troubleshooting Steps
Starting material remains after reaction Insufficient acid catalyst. - Increase the concentration of the acid catalyst.
Insufficient water for hydrolysis. - Ensure sufficient water is present in the reaction mixture. The reaction is a hydrolysis.[9]
Reaction time is too short. - Extend the reaction time and monitor by TLC.
Low reaction temperature. - Gently warm the reaction mixture if the substrate is sterically hindered or electronically deactivated.
Product decomposition Acid is too strong or reaction conditions are too harsh. - Use a milder acid catalyst (e.g., acetic acid instead of sulfuric acid). - Perform the reaction at a lower temperature.
Product is unstable to the workup conditions. - Neutralize the reaction mixture promptly upon completion. - Use a buffered workup solution.

G

Data Summary

Table 1: Comparison of Catalytic Systems for Solketal Synthesis
CatalystAcetone/Glycerol Molar RatioTemperature (°C)TimeGlycerol Conversion (%)Solketal Yield (%)Reference
Sulfuric Acid6.9:16210 h>80Not specified[6]
Amberlyst-153:1603 h87.41Not specified[10]
H₃[PW₁₂O₄₀] (PW₁₂)15:1Room Temp.5 min99.297.0[7]
H₃[PMo₁₂O₄₀] (PMo₁₂)15:1Room Temp.5 min91.4Not specified[7]
H₄[SiW₁₂O₄₀] (SiW₁₂)15:1Room Temp.5 min90.7Not specified[7]
SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ)Not specified70Not specified99.398[11]

Experimental Protocols

Protocol 1: Synthesis of this compound (Solketal)

This protocol is a general guideline for the synthesis of solketal using an acid catalyst.

Materials:

  • Glycerol

  • Acetone (in excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Toluene (if using a Dean-Stark apparatus)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add glycerol, a significant excess of acetone (e.g., 6 molar equivalents), and the acid catalyst (e.g., 0.01 mol eq of p-TSA). If using a Dean-Stark trap, add toluene.

  • Assemble the reflux apparatus. If using a Dean-Stark trap, fill the side arm with toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap if used.

  • Monitor the reaction progress by TLC or GC until the glycerol is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

G

Protocol 2: Tosylation of this compound

This protocol describes the preparation of ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate).[12]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous pyridine or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (typically 1.1-1.5 molar equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding cold water or ice.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Deprotection of the Acetal Group

This protocol provides a general method for the acid-catalyzed hydrolysis of the dioxolane protecting group.

Materials:

  • This compound derivative

  • Aqueous acid (e.g., 1M HCl, acetic acid/water mixture)

  • Solvent (e.g., THF, methanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer

Procedure:

  • Dissolve the protected compound in a suitable solvent like THF or methanol.

  • Add the aqueous acid solution. The concentration and type of acid will depend on the sensitivity of the rest of the molecule.

  • Stir the reaction at room temperature. Gentle heating may be required for less reactive substrates.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by adding saturated sodium bicarbonate solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diol.

  • Further purification may be necessary, depending on the nature of the product.

References

Common side reactions and byproducts in (R)-Solketal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Solketal.

Frequently Asked Questions (FAQs)

Q1: My (R)-Solketal synthesis is showing low conversion of glycerol. What are the common causes and how can I improve the yield?

A1: Low conversion in (R)-Solketal synthesis is a frequent issue, often related to the equilibrium nature of the ketalization reaction. Here are the primary causes and troubleshooting steps:

  • Reaction Equilibrium: The reaction between glycerol and acetone to form Solketal is reversible. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, reducing your yield.[1]

    • Solution: Use an excess of acetone (a common molar ratio of acetone to glycerol is 6:1 or higher) to drive the equilibrium towards the product side. Another strategy is to remove water as it forms, for example, by using a Dean-Stark trap during the reaction.

  • Catalyst Activity: The acid catalyst is crucial for the reaction. Its activity can be compromised by several factors.

    • Solution: Ensure your catalyst is active and used in the appropriate amount. If using a heterogeneous catalyst like an ion-exchange resin, ensure it has been properly activated and stored. For homogeneous catalysts like p-toluenesulfonic acid, ensure it has not degraded.

  • Reactant Quality (Crude Glycerol): If you are using crude glycerol from biodiesel production, it may contain impurities that inhibit the reaction.

    • Solution: Crude glycerol often contains water, methanol, and salts, which can deactivate the catalyst and adversely affect the reaction equilibrium.[2] Consider purifying the glycerol before use or using a catalyst that is more tolerant to these impurities. The presence of water has a particularly pronounced negative effect on conversion.[2]

Q2: I have identified a significant byproduct in my reaction mixture. What is it likely to be and how can I minimize its formation?

A2: The most common byproduct in the synthesis of Solketal from glycerol and acetone is the six-membered ring isomer, 2,2-dimethyl-1,3-dioxan-5-ol.[1][3] Solketal itself is the five-membered ring isomer ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol).

  • Minimizing the Byproduct: Fortunately, the formation of the five-membered Solketal is thermodynamically favored. Selectivity for Solketal is typically high, often around 95-98%.[1][4]

    • Reaction Conditions: Optimization of reaction temperature and catalyst choice can influence selectivity. Following established protocols for specific catalysts can help maximize the yield of the desired (R)-Solketal isomer. While the six-membered ring is a common byproduct, its formation is generally minor under optimized conditions.

Q3: My reaction seems to stall or proceed very slowly. What could be the issue?

A3: Slow reaction rates can be attributed to several factors:

  • Mass Transfer Limitations: Glycerol and acetone are not fully miscible, which can lead to a slow reaction rate due to poor contact between the reactants.[1]

    • Solution: Ensure vigorous stirring to create a fine emulsion and maximize the interfacial area between the two phases. A stirring speed of 500 rpm or higher is often recommended.[5]

  • Insufficient Catalyst: The concentration of the acid catalyst directly impacts the reaction rate.

    • Solution: Verify that the catalyst loading is appropriate for your reaction scale. Typical loadings for heterogeneous catalysts like Amberlyst resins are in the range of 1-5 wt% relative to glycerol.[5][6]

  • Low Temperature: The ketalization reaction is temperature-dependent.

    • Solution: While the reaction is exothermic, a certain amount of thermal energy is required to achieve a reasonable rate. Temperatures between 40°C and 60°C are commonly employed for many acid catalysts.[4][5]

Q4: After the reaction, I am having trouble with the purification of (R)-Solketal. What are the recommended procedures?

A4: The purification strategy for (R)-Solketal depends on the scale of the reaction and the nature of the catalyst used.

  • Catalyst Removal:

    • Heterogeneous Catalyst: If a solid catalyst like Amberlyst was used, it can be simply removed by filtration.[7]

    • Homogeneous Catalyst: For soluble catalysts like sulfuric or p-toluenesulfonic acid, a neutralization step is required, typically with a base like sodium bicarbonate, followed by washing with water.

  • Removal of Excess Reactants: Excess acetone and any solvents used are typically removed by rotary evaporation.[7][8]

  • Final Purification:

    • Distillation: The most common method for obtaining high-purity (R)-Solketal is distillation under reduced pressure.[7]

    • Column Chromatography: For smaller scale reactions or when very high purity is required, silica gel column chromatography can be employed.[8]

Troubleshooting Guides

Data Presentation: Reaction Parameter Optimization

The following table summarizes typical reaction conditions and their impact on glycerol conversion and Solketal yield, based on literature data for common acid catalysts.

ParameterCondition RangeEffect on Conversion/YieldReference(s)
Temperature 40 - 70 °CIncreased temperature generally increases the initial reaction rate. However, being an exothermic reaction, very high temperatures can negatively affect the equilibrium yield.[9]
Acetone:Glycerol Molar Ratio 2:1 - 15:1Increasing the excess of acetone significantly improves glycerol conversion by shifting the equilibrium towards product formation.
Catalyst Loading (Heterogeneous) 1 - 7 wt%Higher catalyst loading generally increases the reaction rate, leading to higher conversion in a shorter time.[6]
Reaction Time 30 min - 12 hReaction time depends on other parameters. With optimized conditions, high conversions can be achieved in as little as 30 minutes.[4]

Experimental Protocols

Key Experiment: Synthesis of (R)-Solketal using an Acidic Ion-Exchange Resin (Amberlyst-46)

This protocol is a representative example of (R)-Solketal synthesis.

Materials:

  • Glycerol (5 g, 0.054 mol)

  • Acetone

  • Amberlyst-46 (or a similar acidic ion-exchange resin)

  • Nitrogen gas supply

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • External thermostat with thermocouple

Procedure:

  • Set up the three-necked flask with a reflux condenser and a magnetic stirrer in an oil bath. Ensure the setup is under an inert nitrogen atmosphere.

  • Add glycerol (5 g) and acetone to the flask to achieve a 6:1 acetone to glycerol molar ratio.

  • Add the Amberlyst-46 catalyst. An optimal amount is typically around 1% (w/w) of the total reactants.

  • Set the stirring speed to 500 rpm.

  • Heat the reaction mixture to 60°C using the oil bath and maintain this temperature using the external thermostat.

  • Allow the reaction to proceed for 30 minutes. High yields (around 84%) can be achieved within this time under these conditions.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solid Amberlyst-46 catalyst by filtration.

  • Remove the excess acetone from the filtrate using a rotary evaporator.

  • The remaining liquid is crude (R)-Solketal, which can be further purified by vacuum distillation if required.

Mandatory Visualizations

(R)-Solketal Synthesis Pathway

G Figure 1. Reaction Pathway for Solketal Synthesis Glycerol Glycerol Intermediate Hemiketal Intermediate Glycerol->Intermediate + Acetone (Acid Catalyst) Acetone Acetone Solketal (R)-Solketal (5-membered ring) Major Product Intermediate->Solketal - H2O Byproduct 2,2-dimethyl-1,3-dioxan-5-ol (6-membered ring) Minor Byproduct Intermediate->Byproduct - H2O Solketal->Intermediate + H2O (Hydrolysis) Water Water G Figure 2. Troubleshooting Workflow for Low Solketal Yield Start Low (R)-Solketal Yield Observed Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Purity Are you using crude glycerol? Check_Equilibrium->Check_Purity No Action_Equilibrium Increase Acetone:Glycerol ratio. Remove water during reaction. Check_Equilibrium->Action_Equilibrium Yes Check_Kinetics Is the reaction rate too slow? Check_Purity->Check_Kinetics No Action_Purity Purify glycerol to remove water, methanol, and salts. Check_Purity->Action_Purity Yes Action_Kinetics_Stirring Increase stirring speed (>500 rpm) to overcome mass transfer limits. Check_Kinetics->Action_Kinetics_Stirring Yes End Improved Yield Check_Kinetics->End No Action_Equilibrium->End Action_Purity->Start Re-run reaction Action_Kinetics_Catalyst Check catalyst activity and loading. Action_Kinetics_Stirring->Action_Kinetics_Catalyst Action_Kinetics_Temp Optimize reaction temperature. Action_Kinetics_Catalyst->Action_Kinetics_Temp Action_Kinetics_Temp->Start Re-run reaction

References

Technical Support Center: Optimization of Stereoselective Synthesis Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in stereoselective synthesis employing chiral auxiliaries.

Troubleshooting Guide

This section addresses specific issues that may be encountered during your experiments.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the common causes and how can I improve the diastereomeric ratio?

A: Low diastereoselectivity is a frequent challenge and can often be rectified by systematically evaluating and optimizing several key reaction parameters.

  • Reaction Temperature: Temperature is a critical factor. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states, thus favoring the formation of the thermodynamically more stable product.[1] Conversely, higher temperatures can provide sufficient energy to overcome this barrier, leading to a decrease in selectivity.[1]

  • Lewis Acid: The choice and stoichiometry of the Lewis acid are pivotal, especially in reactions like aldol and Diels-Alder additions. The Lewis acid coordinates to the carbonyl group of the substrate-auxiliary adduct, locking it into a specific conformation that promotes facial selectivity.[1] It is advisable to screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your specific transformation.[1] In many cases, stoichiometric amounts of the Lewis acid are necessary to ensure a well-defined, rigid transition state.

  • Solvent: The solvent can influence the conformation of the transition state and the aggregation state of reagents like enolates.[2] Common solvents for these reactions include tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂). It is recommended to use anhydrous solvents, as the presence of water can quench intermediates and interfere with Lewis acids.

  • Base and Enolate Formation (for Alkylation/Aldol Reactions): For reactions involving enolate intermediates, the choice of base is crucial for achieving specific enolate geometry (E/Z), which in turn dictates the stereochemical outcome. Bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to favor the formation of a specific enolate. Incomplete enolate formation can lead to side reactions and reduced diastereoselectivity.[3] The addition of salts like lithium chloride (LiCl) can also be critical, as it is believed to break down enolate aggregates, leading to a more reactive and selective species.[4]

  • Purity of Reagents: Ensure the chiral auxiliary, substrate, and all reagents are of high purity. The presence of even small amounts of the opposite enantiomer of the auxiliary will directly decrease the diastereomeric excess of the product.

Problem 2: Incomplete Reaction or Low Yield

Q: My reaction is not going to completion, and I am recovering a significant amount of starting material. What steps can I take to improve the yield?

A: Low conversion can be attributed to several factors related to reactivity and reaction conditions.

  • Reactivity of the Electrophile/Substrate: Some electrophiles are inherently less reactive. For alkylations with less reactive alkyl halides, elevating the reaction temperature from -78 °C to 0 °C may be necessary to drive the reaction to completion.[4] This may slightly compromise diastereoselectivity, so a balance must be found.

  • Insufficient Reagent: Ensure that the stoichiometry of all reagents is correct. For less reactive substrates, using a slight excess of the electrophile or nucleophile may be beneficial.

  • Base Stoichiometry: In enolate-based reactions, using an insufficient amount of base will result in incomplete deprotonation and, consequently, unreacted starting material. Conversely, excess strong base can lead to side reactions with the electrophile.[4]

  • Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Some reactions may require extended periods to reach completion, especially at low temperatures.

Problem 3: Difficulty with Chiral Auxiliary Cleavage

Q: I am struggling to remove the chiral auxiliary, or the cleavage reaction is leading to product decomposition or racemization. What are the best practices for auxiliary removal?

A: The final cleavage of the chiral auxiliary is a critical step that must be carefully optimized to avoid compromising the stereochemical integrity of the product.

  • Choice of Cleavage Method: The method for removing the auxiliary depends on the desired functional group in the product. Common methods include:

    • Hydrolysis: For obtaining carboxylic acids, basic hydrolysis (e.g., using LiOH/H₂O₂) is common for Evans oxazolidinones.[5]

    • Reductive Cleavage: To obtain alcohols, reducing agents like LiBH₄ or LiAlH₄ are often employed.

    • Transesterification: Treatment with an alkoxide can yield the corresponding ester.

  • Mild Conditions: It is crucial to use the mildest possible conditions that are effective for cleavage to prevent racemization or epimerization of the newly formed stereocenter.[1] This often involves performing the reaction at low temperatures (e.g., 0 °C) and carefully monitoring its progress.

  • Substrate Stability: Be mindful of the stability of your product to the cleavage conditions. For example, strongly basic or acidic conditions can be detrimental to certain functional groups. If your product is sensitive, explore alternative, milder cleavage protocols.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral auxiliary for my reaction?

A1: The selection of a chiral auxiliary depends on several factors, including the type of reaction, the substrate, and the desired stereochemical outcome. Evans' oxazolidinones are widely used and highly effective for stereoselective alkylations and aldol reactions.[6] Camphorsultams are excellent for Diels-Alder reactions, providing high facial selectivity.[7] Pseudoephedrine amides are a practical choice for asymmetric alkylations, often yielding highly crystalline products that are easy to purify.[8] It is recommended to consult the literature for precedents with similar substrates and transformations.

Q2: What is the role of lithium chloride in pseudoephedrine amide alkylations?

A2: Lithium chloride is a crucial additive in the alkylation of pseudoephedrine amide enolates.[4] It is believed to break up aggregates of the lithium enolate, leading to a more reactive "monomeric" species.[8] This enhanced reactivity allows the reaction to proceed efficiently even at low temperatures, which is beneficial for selectivity.[4] Typically, a saturating amount (around 6 equivalents) of anhydrous LiCl is used.[4]

Q3: Can I use a catalytic amount of Lewis acid in my reaction?

A3: While catalytic asymmetric synthesis is highly desirable, reactions employing chiral auxiliaries generally require stoichiometric amounts of Lewis acids. This is to ensure the formation of a well-defined, rigid chelated intermediate that is responsible for the high levels of stereocontrol. Using catalytic amounts would likely result in a less organized transition state and consequently, lower diastereoselectivity.[3]

Q4: How do I determine the diastereomeric ratio of my product?

A4: The diastereomeric ratio (d.r.) can typically be determined by ¹H NMR spectroscopy of the crude reaction mixture by integrating the signals of protons that are unique to each diastereomer.[3] Capillary gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral stationary phase can also be used to separate and quantify the diastereomers.

Q5: My diastereoselectivity is good, but not excellent (>98:2 d.r.). Can I still obtain enantiomerically pure product?

A5: Yes. One of the significant advantages of using chiral auxiliaries is that the products of the stereoselective reaction are diastereomers. Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as flash column chromatography or recrystallization.[5] By separating the major diastereomer before cleaving the auxiliary, you can obtain an enantiomerically pure final product.

Data Presentation

Table 1: Influence of Reaction Parameters on the Diastereoselective Alkylation of Pseudoephedrine Amides

EntryElectrophileBaseAdditive (equiv.)Temperature (°C)Yield (%)d.r.
1n-BuILDANone032 (after 5h)>95:5
2n-BuILDALiCl (6)0>95 (after 1.5h)>98:2
3BnBrLDALiCl (6)-7899>99:1
4BnBrLDALiCl (6)09898:2

Data synthesized from literature reports.[4][8]

Table 2: Diastereoselective Diels-Alder Reaction with N-Acryloyl Camphorsultam

EntryDieneLewis AcidTemperature (°C)Yield (%)d.r. (endo:exo)
1CyclopentadieneEt₂AlCl-7892>99:1
2ButadieneEt₂AlCl-788895:5
3IsopreneEt₂AlCl-789196:4

Data synthesized from literature reports.[7]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of an N-Acyl Evans Oxazolidinone

  • Acylation: To a solution of the oxazolidinone (1.0 equiv.) in an anhydrous solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi, 1.05 equiv.) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of a strong, non-nucleophilic base (e.g., NaHMDS or LDA, 1.1 equiv.) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.2-1.5 equiv.) to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is then purified by flash column chromatography to isolate the major diastereomer.

  • Auxiliary Cleavage (to Carboxylic Acid): Dissolve the purified N-acyl oxazolidinone in a 4:1 mixture of THF and water and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.). Stir the mixture at 0 °C for 1-2 hours. Quench the excess peroxide with an aqueous solution of sodium sulfite. Isolate the carboxylic acid product by extraction. The chiral auxiliary can often be recovered from the reaction mixture.[5]

Protocol 2: General Procedure for a Diastereoselective Diels-Alder Reaction with an N-Enoyl Camphorsultam

  • Reaction Setup: Dissolve the N-enoyl camphorsultam (1.0 equiv.) in an anhydrous solvent such as CH₂Cl₂ and cool to the desired temperature (typically -78 °C) under an inert atmosphere.

  • Lewis Acid Addition: Add the Lewis acid (e.g., Et₂AlCl, 1.2 equiv.) dropwise and stir the mixture for 30 minutes.

  • Diene Addition: Add the diene (2.0-3.0 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature for 2-6 hours, monitoring its progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. After warming to room temperature, separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.[7]

Visualizations

Workflow cluster_start Start cluster_auxiliary Auxiliary Attachment cluster_reaction Stereoselective Reaction cluster_analysis Analysis & Purification cluster_cleavage Auxiliary Cleavage cluster_end Finish Prochiral_Substrate Prochiral Substrate Attach_Auxiliary Attach Chiral Auxiliary (Xc) Prochiral_Substrate->Attach_Auxiliary Diastereoselective_Reaction Diastereoselective Reaction Attach_Auxiliary->Diastereoselective_Reaction Analysis Analyze d.r. (NMR, HPLC) Diastereoselective_Reaction->Analysis Purification Purify Major Diastereomer Analysis->Purification Cleave_Auxiliary Cleave Auxiliary Purification->Cleave_Auxiliary Final_Product Enantiopure Product Cleave_Auxiliary->Final_Product Recovered_Auxiliary Recovered Auxiliary (Xc) Cleave_Auxiliary->Recovered_Auxiliary

Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.

Stereocontrol cluster_model Stereocontrol Model Enolate Chiral Auxiliary-Enolate Complex (Chelated & Rigid) Reagent_Approach Electrophile Approach path_favored Favored Pathway (Less Steric Hindrance) Reagent_Approach->path_favored Face A path_disfavored Disfavored Pathway (More Steric Hindrance) Reagent_Approach->path_disfavored Face B product_major Major Diastereomer path_favored->product_major product_minor Minor Diastereomer path_disfavored->product_minor

Caption: Principle of stereocontrol via steric shielding by the chiral auxiliary.

Troubleshooting Start Low Diastereoselectivity Observed Temp Is reaction at low temp (-78°C)? Start->Temp LewisAcid Is Lewis Acid optimal/stoichiometric? Temp->LewisAcid Yes LowerTemp Lower Temperature Temp->LowerTemp No Solvent Are solvents pure and anhydrous? LewisAcid->Solvent Yes ScreenLA Screen Lewis Acids & Stoichiometry LewisAcid->ScreenLA No Base Is enolate formation (base, additives) optimal? Solvent->Base Yes PurifySolvents Purify/Dry Solvents Solvent->PurifySolvents No OptimizeBase Optimize Base, Add LiCl Base->OptimizeBase No Success High d.r. Achieved Base->Success Yes LowerTemp->LewisAcid ScreenLA->Solvent PurifySolvents->Base OptimizeBase->Success

Caption: Troubleshooting decision tree for addressing low diastereoselectivity.

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding low diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is showing a low diastereomeric ratio (d.r.). What are the first parameters I should investigate?

A1: Low diastereoselectivity is a common challenge. The initial and often most impactful parameters to investigate are reaction temperature and the choice of solvent. Lowering the reaction temperature frequently enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1][2] Solvents can significantly influence the outcome by differentially solvating the transition states of the competing diastereomeric pathways.[1][3] A systematic screening of solvents with varying polarities and coordinating abilities is highly recommended.[1][3]

Q2: How does temperature specifically affect diastereoselectivity?

A2: Generally, lower reaction temperatures are beneficial for diastereoselectivity as they amplify the small energy differences between the diastereomeric transition states, thus favoring the formation of the kinetic product.[1][2][4] However, in some cases, a higher temperature can surprisingly lead to higher selectivity.[5][6] This unusual behavior can be due to a change in the rate-determining step or other complex mechanistic factors.[6] Therefore, while starting with lower temperatures is a good heuristic, a temperature screening study is crucial for optimization.

Q3: My diastereoselectivity is good, but the reaction yield is very low. What should I do?

A3: This scenario often indicates that the optimal conditions for selectivity (e.g., very low temperatures) are not optimal for the reaction rate.[7] To address this, you can consider a careful, incremental increase in the reaction temperature to find a balance between selectivity and yield.[7] Additionally, you should verify the purity of your reagents and catalyst, as impurities can inhibit the reaction.[7][8] Optimizing reagent stoichiometry and catalyst loading can also improve yield without significantly compromising diastereoselectivity.[7]

Q4: I am observing inconsistent diastereoselectivity between different runs of the same reaction. What could be the cause?

A4: Inconsistent results are often traced back to issues with reagent or solvent purity and the reaction atmosphere.[1] Ensure that all reagents and solvents are freshly purified and dried, as trace amounts of water or other impurities can interfere with the catalyst and the reaction pathway.[1][8] It is also critical to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction, as oxygen can sometimes promote side reactions or deactivate the catalyst.[8] Finally, ensure that your reaction monitoring and workup procedures are consistent across all runs.

Q5: How critical is the purity of the chiral catalyst or auxiliary?

A5: The purity of the chiral source (catalyst, ligand, or auxiliary) is paramount.[7][8] Even small enantiomeric impurities in your chiral ligand can lead to a decrease in the diastereoselectivity of the reaction. Similarly, chemical impurities can act as catalyst poisons, leading to both low yield and low selectivity.[7][8] Always use catalysts and ligands from a reliable source or ensure they are rigorously purified and characterized before use.

Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Diastereoselectivity

If you are facing low diastereoselectivity, a systematic approach to optimizing the reaction conditions is essential. The following workflow outlines the key steps to take.

Troubleshooting_Workflow Troubleshooting Workflow for Low Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed temp Step 1: Optimize Temperature start->temp Begin Optimization solvent Step 2: Screen Solvents temp->solvent If d.r. is still low end High Diastereoselectivity Achieved temp->end d.r. improves catalyst Step 3: Evaluate Catalyst/Reagents solvent->catalyst If d.r. is still low solvent->end d.r. improves substrate Step 4: Assess Substrate Effects catalyst->substrate If d.r. is still low catalyst->end d.r. improves substrate->end d.r. improves

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in a Michael Addition Reaction

This table illustrates how solvent choice can dramatically impact the diastereomeric ratio. In this example, a reversal of selectivity is observed with a fluorinated alcohol.[1]

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.485:15
Dichloromethane (DCM)8.990:10
Tetrahydrofuran (THF)7.570:30
Acetonitrile (MeCN)37.555:45
2,2,2-Trifluoroethanol (TFE)8.510:90 (Reversed Selectivity)
Table 2: Influence of Temperature on Diastereoselectivity in a Diels-Alder Reaction

This table demonstrates the common trend of improved diastereoselectivity at lower temperatures for a Diels-Alder reaction.[4]

EntryTemperature (°C)Diastereomeric Ratio (endo:exo)
125 (Room Temperature)80:20
2090:10
3-2095:5
4-78>99:1

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction Under an Inert Atmosphere

Many asymmetric reactions are sensitive to air and moisture.[8] Following this protocol is crucial for achieving reproducible results.

Materials:

  • Oven-dried or flame-dried glassware (e.g., Schlenk flask or three-necked round-bottom flask) with a magnetic stir bar.[9]

  • Rubber septa.

  • Source of inert gas (Argon or Nitrogen) connected to a bubbler.[9][10]

  • Syringes and needles.

  • Anhydrous solvents and purified reagents.[8]

Procedure:

  • Assemble the hot, dry glassware and seal all joints with rubber septa.

  • Insert a needle connected to the inert gas line (inlet) and a second needle as an outlet.[10]

  • Flush the system with the inert gas for 5-10 minutes to displace all the air.[10]

  • Remove the outlet needle and allow the flask to cool to room temperature under a positive pressure of the inert gas (indicated by a slow bubble rate in the bubbler).

  • Add anhydrous solvents and liquid reagents via syringe through the septum.

  • Add solid reagents under a positive flow of the inert gas by briefly removing a septum and using a powder funnel.[9]

  • Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction.

Inert_Atmosphere_Workflow Workflow for Inert Atmosphere Reaction Setup start Start: Prepare Reaction dry 1. Flame/Oven-Dry Glassware start->dry assemble 2. Assemble Hot Glassware with Septa dry->assemble flush 3. Flush with Inert Gas assemble->flush cool 4. Cool Under Positive Pressure flush->cool add_reagents 5. Add Solvents/Reagents via Syringe cool->add_reagents run_reaction 6. Run Reaction Under Inert Atmosphere add_reagents->run_reaction

Caption: Experimental workflow for setting up a reaction under an inert atmosphere.

Protocol 2: Determination of Diastereomeric Ratio using ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the diastereomeric ratio of a reaction mixture.[11]

Procedure:

  • Sample Preparation:

    • Take a representative aliquot from the crude reaction mixture or use the purified product.

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] Ensure the chosen solvent does not have signals that overlap with the key signals of your diastereomers.[11]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay is sufficient (typically 1-5 seconds) to allow for full relaxation of the protons, which is crucial for accurate integration.[12]

  • Data Processing and Analysis:

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.[12]

    • Identify a set of well-resolved signals that are unique to each diastereomer.[11][12] These should be clean signals, free from overlap with other peaks.

    • Carefully integrate these distinct signals.

    • The diastereomeric ratio is the ratio of the integral values for the signals corresponding to each diastereomer.[11] For example, if two corresponding proton signals have integral values of 1.00 and 0.25, the d.r. is 4:1.

NMR_Analysis_Pathway Signaling Pathway for NMR-based d.r. Determination sample_prep Sample Preparation (Dissolve in Deuterated Solvent) data_acq ¹H NMR Data Acquisition (Ensure adequate relaxation delay) sample_prep->data_acq Load Sample processing Data Processing (Phase and Baseline Correction) data_acq->processing Generate FID signal_id Signal Identification (Find well-resolved, unique peaks for each diastereomer) processing->signal_id Process Spectrum integration Signal Integration (Measure the area of identified peaks) signal_id->integration Select Signals ratio_calc Ratio Calculation (d.r. = Integral A / Integral B) integration->ratio_calc Obtain Integral Values

Caption: Logical relationship for determining diastereomeric ratio via NMR.

References

Technical Support Center: Chiral Resolution Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Resolution of Racemic Mixtures. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of enantiomers.

Diastereomeric Salt Crystallization

Frequently Asked Questions & Troubleshooting

Q1: I am experiencing very low or no crystal formation during my diastereomeric salt crystallization. What are the likely causes?

A1: Several factors can hinder crystal formation. The primary areas to investigate are:

  • Solvent Choice : The selected solvent may be too good, keeping the diastereomeric salts fully dissolved. Conversely, a very poor solvent can cause the salt to "oil out" or precipitate as an amorphous solid rather than forming crystals.

  • Supersaturation : An insufficient level of supersaturation will prevent nucleation and crystal growth. This can result from using too much solvent or working at too high a temperature.[1]

  • Purity of Starting Materials : Impurities in the racemic mixture or the resolving agent can inhibit crystallization.

  • Resolving Agent : The chosen chiral resolving agent may not form a stable salt with the racemate, or the resulting salts may have very high solubility in the chosen solvent system.[1]

Q2: My crystallization yield is poor, even though I am getting crystals. How can I improve the yield?

A2: Poor yields are a common issue and can often be resolved by optimizing the following parameters:

  • Solvent System : The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1] Screening a variety of solvents with different polarities is crucial.[1]

  • Stoichiometry : While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can significantly improve the selective precipitation of the desired diastereomer.[2]

  • Temperature Profile : A controlled and gradual cooling process is critical.[1] Crash cooling often leads to the co-precipitation of both diastereomers, reducing both yield and purity.

  • Seeding : Introducing seed crystals of the desired diastereomeric salt can promote crystallization and improve the yield.

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. What steps can I take to improve purity?

A3: Low diastereomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired one. To improve purity:

  • Recrystallization : One or more recrystallization steps are often necessary to enhance the purity of the isolated salt.

  • Solvent Screening : As with yield, the solvent plays a critical role in purity. A solvent that provides a larger difference in solubility between the diastereomers will lead to better separation.

  • Slower Crystallization Rate : Allowing the crystals to form more slowly, either through a slower cooling rate or by using a solvent system where the salt is slightly more soluble, can improve selectivity.

Experimental Protocols
Protocol 1: Screening for Optimal Crystallization Conditions
  • Solvent Selection : In several small vials, dissolve the racemic mixture and the chiral resolving agent in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).[3]

  • Molar Ratio Adjustment : For each solvent, test different molar ratios of the resolving agent to the racemate (e.g., 0.5, 1.0, and 1.2 equivalents).[3]

  • Observation : Allow the vials to stand at room temperature and then cool to observe crystal formation.[3]

  • Analysis : Isolate any crystals by filtration and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[3]

  • Selection : Choose the solvent and molar ratio that provides the best combination of yield and purity for scale-up.[3]

Protocol 2: Liberation of the Enantiomerically Enriched Compound
  • Suspension : Suspend the purified diastereomeric salt in water.

  • pH Adjustment : Add a strong acid (for a basic enantiomer) or a strong base (for an acidic enantiomer) to break the salt and neutralize the resolving agent.[4]

  • Extraction : Extract the liberated enantiomerically enriched compound with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4]

  • Washing and Drying : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.[3]

  • Concentration : Remove the solvent under reduced pressure to obtain the final resolved product.[3]

Workflow Diagram

G cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis & Refinement cluster_final Final Product racemate Racemic Mixture form_salts Form Diastereomeric Salts racemate->form_salts resolving_agent Chiral Resolving Agent resolving_agent->form_salts solvent Screen Solvents solvent->form_salts crystallize Induce Crystallization (Cooling/Evaporation) form_salts->crystallize isolate Isolate Crystals (Filtration) crystallize->isolate analyze Analyze Purity (d.e.) & Yield isolate->analyze decision Purity Acceptable? analyze->decision recrystallize Recrystallize decision->recrystallize No liberate Liberate Free Enantiomer decision->liberate Yes recrystallize->isolate final_product Enantiomerically Pure Product liberate->final_product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral Chromatography (HPLC & SFC)

Frequently Asked Questions & Troubleshooting

Q1: I am not getting any separation of my enantiomers on a chiral column. What should I do?

A1: A lack of separation can be due to several factors:

  • Incorrect Column Choice : There is no universal chiral stationary phase (CSP). The most efficient approach is to screen a set of columns with different chiral selectors (e.g., polysaccharide-based, protein-based).[5]

  • Mobile Phase Composition : The mobile phase has a significant impact on chiral recognition. For normal-phase chromatography, vary the alcohol modifier and its concentration. For reversed-phase, adjust the organic modifier and pH.

  • Sample Solvent : Ideally, the sample should be dissolved in the mobile phase.[6] Injecting a sample in a much stronger solvent can cause peak distortion and poor resolution.[6]

  • Temperature : Column temperature can affect selectivity. Try running the separation at both sub-ambient and elevated temperatures.

Q2: My peaks are broad or tailing in chiral chromatography. How can I improve the peak shape?

A2: Poor peak shape can be addressed by:

  • Optimizing Flow Rate : A flow rate that is too high or too low can lead to band broadening. Perform a flow rate study to find the optimal setting.

  • Mobile Phase Additives : For basic or acidic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can significantly improve peak shape by reducing tailing.

  • Sample Overload : Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or sample concentration.

  • Extra-column Volume : Ensure that the tubing and connections in your HPLC/SFC system are appropriate for the column dimensions to minimize extra-column band broadening.

Q3: Why should I consider Supercritical Fluid Chromatography (SFC) for my chiral separation?

A3: SFC offers several advantages over HPLC for chiral separations:

  • Speed : The low viscosity of supercritical CO₂ allows for higher flow rates, leading to significantly faster separations.[7]

  • Reduced Solvent Consumption : SFC primarily uses compressed CO₂ as the mobile phase, drastically reducing the consumption of organic solvents, making it a "greener" technique.[8][9]

  • Efficiency : SFC often provides higher chromatographic efficiency, resulting in sharper peaks and better resolution.[8]

Data Presentation

Table 1: Comparison of Chiral Stationary Phase Performance for HPLC

AnalyteChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Selectivity (α)
FluoxetineChiralcel OD-HHexane/Isopropanol/Diethylamine (98/2/0.2)>1.5-
WarfarinChiralpak AD-HHexane/Ethanol/Trifluoroacetic Acid (80/20/0.1)2.11.35
PropranololChiralpak AS-HHexane/Isopropanol/Diethylamine (90/10/0.1)1.81.28
KetoprofenChiralcel OJ-HHexane/Isopropanol/Acetic Acid (95/5/0.1)>1.5-

Data is illustrative and compiled from typical application notes. Actual results will vary based on specific experimental conditions.

Experimental Protocols
Protocol 3: Chiral Method Screening in HPLC
  • Column Selection : Choose a set of 3-5 complementary chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Preparation : Prepare a series of mobile phases. For normal phase, common solvents are hexane/isopropanol or hexane/ethanol mixtures.

  • Initial Screening : Run a gradient or isocratic method on each column with each mobile phase. A typical starting point is a 20-minute isocratic run.

  • Analysis : Evaluate the chromatograms for any signs of separation. Calculate the resolution (Rs) and selectivity (α) for any promising conditions.

  • Optimization : For the best column/mobile phase combination, optimize the separation by adjusting the solvent ratio, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).[2]

Workflow Diagram

G cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_final Outcome racemate Racemic Mixture inject Inject Sample on Each Column/Mobile Phase Combination racemate->inject screen_cols Select Screening Columns (e.g., Polysaccharide-based) screen_cols->inject screen_mp Select Mobile Phases (NP, RP, Polar Organic) screen_mp->inject analyze Analyze Chromatograms inject->analyze decision Separation Observed? analyze->decision decision->screen_cols No, Try New Columns/Modes optimize Optimize Conditions: - Mobile Phase Ratio - Flow Rate - Temperature decision->optimize Yes validate Validate Method (Rs > 1.5) optimize->validate prep_sep Preparative Separation validate->prep_sep final_product Isolated Enantiomers prep_sep->final_product

Caption: A general workflow for the development of a chiral HPLC/SFC method.

Enzymatic Kinetic Resolution

Frequently Asked Questions & Troubleshooting

Q1: My enzymatic resolution has very low or no conversion. What are the potential causes?

A1: Low conversion is often related to enzyme activity. Key factors include:

  • Enzyme Denaturation : Extreme pH or temperature can denature the enzyme, rendering it inactive.[10] Ensure your reaction conditions are within the optimal range for the specific enzyme being used.[10]

  • Inhibitors : The racemic mixture or solvent may contain impurities that inhibit the enzyme.

  • Sub-optimal Conditions : The choice of solvent, acyl donor (for lipases), and water content are critical for enzyme activity, especially in organic media.[10]

  • Poor Mixing : If using an immobilized enzyme, inadequate mixing can lead to poor mass transfer and low conversion rates.[10]

Q2: The enantioselectivity (E-value) of my kinetic resolution is low. How can I improve it?

A2: Low enantioselectivity directly impacts the enantiomeric excess (ee) of your product. To improve it:

  • Enzyme Screening : This is often the most effective strategy. Different enzymes (even from the same class, like lipases) can exhibit vastly different selectivities for the same substrate.

  • Lower Reaction Temperature : Reducing the temperature often increases enantioselectivity, though it will also slow down the reaction rate.[10] A compromise must be found.

  • Solvent Choice : The solvent can influence the enzyme's conformation and, therefore, its selectivity. Screening different organic solvents is recommended.

  • Acyl Donor Modification : For lipase-catalyzed resolutions, changing the acyl donor (e.g., from ethyl acetate to isopropenyl acetate) can sometimes improve the E-value.[10]

Q3: I am performing a Dynamic Kinetic Resolution (DKR), but the yield is not approaching the theoretical 100%. What is wrong?

A3: For a successful DKR, the rate of racemization of the starting material must be significantly faster than the rate of the enzymatic reaction of the slow-reacting enantiomer.[10][11] If the yield is stuck around 50%, it indicates that the racemization is too slow, and the process is behaving like a standard kinetic resolution.[10] You may need to screen for a more efficient racemization catalyst or adjust the conditions (e.g., temperature, base/acid concentration) to accelerate the racemization rate.

Experimental Protocols
Protocol 4: General Protocol for Kinetic Resolution of a Racemic Amine
  • Enzyme Preparation : Add the enzyme (e.g., immobilized Candida antarctica lipase B, Novozym 435) to a suitable organic solvent (e.g., toluene) in a reaction vessel.

  • Substrate Addition : Add the racemic amine to the mixture.

  • Acyl Donor Addition : Add the acyl donor (e.g., ethyl acetate).

  • Reaction : Stir the mixture at a controlled temperature (e.g., 40°C).

  • Monitoring : Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining substrate and the product.

  • Termination : When the reaction reaches the desired point (typically close to 50% conversion for optimal ee), stop the reaction by filtering off the enzyme.

  • Workup : Separate the acylated product from the unreacted amine using standard techniques like extraction or chromatography.

Logic Diagram

G cluster_start Starting Materials cluster_reaction Kinetic Resolution cluster_dkr Dynamic Kinetic Resolution (DKR) Option cluster_outcome Outcome racemate Racemic Mixture (R-Substrate + S-Substrate) react_fast Fast-reacting Enantiomer (e.g., R-Substrate) racemate->react_fast react_slow Slow-reacting Enantiomer (e.g., S-Substrate) racemate->react_slow enzyme Chiral Biocatalyst (e.g., Lipase) enzyme->react_fast product Product (e.g., R-Product) react_fast->product k_fast unreacted Unreacted Substrate (Enriched in S-Substrate) react_slow->unreacted k_slow (k_fast >> k_slow) racemization Racemization Catalyst react_slow->racemization racemization separation Separation of Product and Unreacted Substrate product->separation unreacted->separation racemization->react_fast final_product_1 Enantiopure Product separation->final_product_1 final_product_2 Enantiopure Substrate separation->final_product_2

Caption: Logical relationships in an enzymatic kinetic resolution process.

References

Impact of solvent and temperature on reactions with (R)-Solketal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Solketal. The information focuses on the impact of solvent and temperature on common reactions involving this versatile chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solketal synthesis via glycerol ketalization is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the acid-catalyzed reaction of glycerol with acetone to form solketal is a common issue. The primary reasons are often related to equilibrium limitations and the presence of water.[1] Here are key factors to investigate:

  • Water Content: The ketalization reaction produces water as a byproduct.[1] An excess of water in the reaction mixture can shift the equilibrium back towards the reactants, reducing your yield.[1][2][3] Ensure your glycerol and acetone are as anhydrous as possible. If using crude glycerol from biodiesel production, be aware that it can contain significant amounts of water and other impurities that negatively affect the reaction.[2][3]

  • Reaction Temperature: The acetalization of glycerol is an exothermic reaction.[4][5] While higher temperatures generally increase the initial reaction rate, they can also unfavorably affect the thermodynamic equilibrium, leading to a lower maximum conversion. The optimal temperature is catalyst-dependent and typically falls within the 40°C to 70°C range for many solid acid catalysts.[5][6] For some systems, temperatures as high as 118°C have been found to be optimal.[2][3] It is crucial to optimize the temperature for your specific catalytic system.

  • Catalyst Activity: The choice and condition of the acid catalyst are critical. Heterogeneous catalysts like Amberlyst resins or zeolites can lose activity over time or be deactivated by impurities.[3] Ensure your catalyst is active and used in the correct proportion.

  • Reactant Ratio: To shift the equilibrium towards solketal formation, an excess of acetone is often used.[7] Molar ratios of acetone to glycerol from 2:1 up to 10:1 have been reported to improve yield.[4]

Q2: I am performing a reaction where (R)-Solketal is used as a protecting group. During workup or a subsequent step, I am seeing cleavage of the isopropylidene group. How can I prevent this?

A2: The isopropylidene ketal of solketal is sensitive to acidic conditions, especially in the presence of water, which leads to hydrolysis (deprotection) back to glycerol.[8][9][10]

  • pH Control: Avoid acidic aqueous conditions during workup. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid before extraction.

  • Solvent Choice: Perform subsequent reaction steps in aprotic, anhydrous solvents if the chemistry allows. Protic solvents like water or alcohols can facilitate the hydrolysis, especially if an acid catalyst is present.[9]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.[8] If possible, conduct subsequent steps and workup at lower temperatures.

Q3: Does the choice of solvent affect lipase-catalyzed reactions with solketal derivatives?

A3: Yes, the solvent can significantly impact both the activity and enantioselectivity of lipases in reactions such as the kinetic resolution of (R,S)-solketal esters.[11]

  • Solvent Polarity: The hydrophobicity of the solvent is a key parameter. In one study, ethyl acetate was found to be the best solvent for the kinetic resolution of (R,S)-IPG octanoate with a particular lipase, though toluene also proved useful.[11] The polarity of the solvent can influence the conformation of the enzyme and the solubility of the substrate.

  • Temperature Interaction: The effect of the solvent can also be linked to temperature. For example, a decrease in enzyme activity observed at 30°C in one solvent might be less pronounced at a lower temperature, suggesting an interplay between these two factors.[11]

Q4: I am considering a solvent-free approach for an esterification reaction with (R)-Solketal. Is this feasible?

A4: Yes, solvent-free reactions are not only feasible but can be highly effective for certain reactions with solketal. For instance, the acid-catalyzed esterification of fatty acids with solketal has been successfully performed in high yields without any added solvent.[12][13] This approach offers advantages such as reduced waste, lower cost, and simplified product purification. In such cases, the reaction is typically run at an elevated temperature (e.g., 60°C) to ensure the mixture remains a liquid and the reaction proceeds at a reasonable rate.[13]

Quantitative Data Summary

The following tables summarize the impact of temperature and solvent on solketal synthesis from glycerol and acetone, based on data from various studies.

Table 1: Effect of Temperature on Glycerol Conversion and Solketal Yield

CatalystAcetone:Glycerol Molar RatioSolventTemperature (°C)Glycerol Conversion (%)Solketal Yield/Selectivity (%)Reference
SO₄²⁻/ZnAl₂O₄–ZrO₂6:1None40~55~54 (Yield)[5]
SO₄²⁻/ZnAl₂O₄–ZrO₂6:1None7099.398 (Yield)[5]
Amberlyst-466:1None20< 20< 20 (Yield)
Amberlyst-466:1None60~8484 (Yield)
Amberlite IR 120 Na3:1None40~45N/A[6]
Amberlite IR 120 Na3:1None5075.0N/A[6]
UAV-6310:1None402270 (Selectivity)[14]
UAV-6310:1None558496 (Selectivity)[14]
Pressurized CO₂N/ANone11861N/A[2][3]
Zr-MO-KIT-62:1None50N/A85 (Yield)[4]

Table 2: Effect of Solvent/Impurities on Glycerol Conversion

CatalystConditionsSolvent/Impurity AddedGlycerol Conversion (%)Reference
Pressurized CO₂118°C, 42 bar, 5hNone (Pure Glycerol)61[2][3]
Pressurized CO₂118°C, 42 bar, 5h5% Methanol~58[2][3]
Pressurized CO₂118°C, 42 bar, 5h15% Water32[2][3]
Amano AK (Lipase)30°CEthyl AcetateHigher Conversion
Amano AK (Lipase)30°CTolueneLower Conversion

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Synthesis of (R)-Solketal from Glycerol

This protocol is a generalized procedure based on common methodologies for the acid-catalyzed ketalization of glycerol.

Materials:

  • Glycerol (anhydrous)

  • Acetone (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15, SO₄²⁻/ZnAl₂O₄–ZrO₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add glycerol.

  • Add an excess of acetone. A molar ratio of 6:1 (acetone:glycerol) is common.[5]

  • Add the solid acid catalyst. The catalyst loading typically ranges from 1-5 wt% relative to the mass of glycerol.[6]

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60-70°C) with vigorous stirring.[5][13]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, GC-MS) by taking small aliquots over time.

  • Once the reaction has reached completion or equilibrium (typically within 30 minutes to 5 hours), cool the mixture to room temperature.[2]

  • Separate the catalyst from the reaction mixture by filtration.

  • Remove the excess acetone and the water byproduct under reduced pressure using a rotary evaporator to yield the crude (R)-Solketal.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: General Procedure for Deprotection (Hydrolysis) of a Solketal Derivative

This protocol describes the acid-catalyzed cleavage of the isopropylidene group.

Materials:

  • Solketal-protected compound

  • Aqueous acid solution (e.g., dilute HCl, acetic acid)

  • Water-miscible co-solvent (e.g., THF, methanol), if necessary

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the solketal-protected compound in a suitable solvent mixture. Often, a mixture of an organic solvent like THF and an aqueous acid is used to ensure miscibility.

  • Add the acid catalyst. The amount of acid and the choice between a strong acid (like HCl) or a weaker acid (like acetic acid) will depend on the sensitivity of the rest of the molecule.

  • Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully neutralize the acid with a mild base (e.g., dropwise addition of saturated NaHCO₃ solution until effervescence ceases).

  • Extract the deprotected diol product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Reaction_Pathway Glycerol Glycerol plus1 + Glycerol->plus1 Acetone Acetone Acetone->plus1 Solketal (R)-Solketal Solketal->plus1  H₃O⁺ (Hydrolysis) plus2 + Solketal->plus2 Water Water plus1->Solketal  Acid Catalyst (Ketalization)

Caption: Reversible reaction pathway for the synthesis of (R)-Solketal.

Troubleshooting_Workflow Start Low Solketal Yield CheckWater Is reaction anhydrous? (Dry reactants & solvent) Start->CheckWater CheckTemp Is temperature optimized? (Exothermic reaction) CheckWater->CheckTemp Yes Dry Action: Use anhydrous reactants. Remove water byproduct. CheckWater->Dry No CheckRatio Is acetone in excess? (e.g., >2:1) CheckTemp->CheckRatio Yes OptimizeTemp Action: Lower temperature to favor equilibrium. CheckTemp->OptimizeTemp No CheckCatalyst Is catalyst active and sufficient? CheckRatio->CheckCatalyst Yes IncreaseAcetone Action: Increase acetone to glycerol molar ratio. CheckRatio->IncreaseAcetone No ReplaceCatalyst Action: Use fresh catalyst or increase loading. CheckCatalyst->ReplaceCatalyst No Success Yield Improved CheckCatalyst->Success Yes Dry->CheckTemp OptimizeTemp->CheckRatio IncreaseAcetone->CheckCatalyst ReplaceCatalyst->Success

Caption: Troubleshooting workflow for low yield in Solketal synthesis.

References

Technical Support Center: Monitoring Reactions with (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the progress of chemical reactions involving (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a versatile chiral building block.

Analytical Method Selection Guide

Choosing the appropriate analytical technique is crucial for accurate reaction monitoring. Use the table below to select the best method for your specific needs.

Analytical MethodPrimary Use CaseSpeedQuantitative CapabilityRequired Equipment
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction progress checks (presence/absence of starting material).Very FastNoBasic lab equipment
Gas Chromatography (GC/GC-MS) Quantitative analysis of volatile products, purity assessment, and conversion calculation.[1][2][3][4]FastExcellentGC or GC-MS system
NMR Spectroscopy Structural confirmation and in-situ, real-time reaction monitoring without sample workup.[5][6][7]ModerateGood (qNMR)NMR Spectrometer
Chiral HPLC Separation and quantification of enantiomers, determination of enantiomeric excess (ee).SlowExcellentHPLC system with a chiral column

Gas Chromatography (GC and GC-MS)

Gas chromatography is a powerful technique for quantifying the conversion of glycerol or other reactants to (R)-Solketal and for assessing the purity of the final product.[1][3]

Detailed Experimental Protocol: GC-FID Analysis

This protocol provides a general method for analyzing solketal formation.[1][4]

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetone, ethanol, or dichloromethane) to a final volume of 1 mL in a GC vial.

    • If using an internal standard for quantification (e.g., 1,4-dioxane), add a precise amount to the vial.[4]

  • Instrument Setup:

    • Set up the GC-FID system according to the parameters in the table below.

  • Injection and Analysis:

    • Inject 0.5 - 1.0 µL of the prepared sample into the GC.

    • Run the analysis and record the chromatogram.

  • Data Processing:

    • Identify the peaks corresponding to the starting material, (R)-Solketal, and any by-products by comparing their retention times with those of pure standards.

    • Calculate the conversion and yield based on the peak areas. For quantitative results, a calibration curve or an internal standard method should be used.

Quantitative Data: Typical GC Parameters
ParameterSettingReference(s)
Instrument Agilent 7890B GC or similar[1][5]
Detector Flame Ionization Detector (FID)[1][4][5]
Column DB-5MS or Carbowax (30 m x 0.25 mm ID x 0.25 µm film)[1][4]
Carrier Gas Helium[1]
Injector Temp. 70 - 250 °C[1][4]
Detector Temp. 250 °C[4]
Oven Program Example: Hold at 50°C for 5 min, ramp to 180°C at 16°C/min, ramp to 230°C at 20°C/min, hold for 2 min.[4]
Injection Volume 0.5 - 1.2 µL[1]

GC Analysis Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Withdraw Aliquot from Reaction B Dilute with Solvent (e.g., Acetone) A->B C Add Internal Standard (Optional, for Quantification) B->C D Inject Sample into GC-FID C->D Transfer to GC Vial E Separate Components on Capillary Column D->E F Detect with FID E->F G Integrate Peak Areas F->G Generate Chromatogram H Identify Peaks (vs. Standards) G->H I Calculate Conversion, Yield, and Purity H->I

Caption: Workflow for quantitative analysis of (R)-Solketal reactions using GC-FID.

Troubleshooting and FAQs: GC Analysis

Q1: Why am I seeing broad or tailing peaks for (R)-Solketal?

  • Answer: Peak tailing for a polar compound like solketal, which contains a hydroxyl group, can be caused by interactions with active sites (e.g., free silanols) in the injector liner or on the column.

    • Solution 1: Use a deactivated injector liner.

    • Solution 2: Ensure your column is in good condition. If it's old, active sites may have developed; consider replacing it.

    • Solution 3: Derivatization of the sample to convert the hydroxyl group to a less polar functional group can sometimes improve peak shape, though this adds a step to sample preparation.[8]

Q2: My glycerol starting material is not showing up on the chromatogram. Why?

  • Answer: Glycerol has a very high boiling point (290 °C) and is highly polar, making it difficult to analyze by GC without derivatization. It may not elute from the column under standard conditions or may decompose in the injector.

    • Solution: Focus on quantifying the disappearance of other starting materials (if applicable) and the appearance of the solketal product. For direct glycerol measurement, HPLC is a more suitable technique.

Q3: How can I confirm the identity of a peak I suspect is (R)-Solketal?

  • Answer: The most reliable method is to use Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][9] The mass spectrum of your product peak should match the known fragmentation pattern of solketal. The primary fragments for solketal are typically observed at m/z 43 and 117.[9] Alternatively, you can inject a pure, commercially available standard of (R)-Solketal and confirm that the retention time matches your product peak.

NMR Spectroscopy

NMR is an excellent tool for unambiguous structure confirmation and can be used for quantitative analysis (qNMR) and real-time reaction monitoring.[6][7]

Detailed Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction.

    • Dilute the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • For quantitative analysis, a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) should be added.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 500 MHz).[5]

    • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) for accurate integration in quantitative measurements.

  • Data Analysis:

    • Identify the characteristic peaks for (R)-Solketal and the remaining starting materials.

    • Integrate a unique signal for the product and a signal for the starting material.

    • Calculate the molar ratio to determine the reaction conversion.

Quantitative Data: Characteristic NMR Shifts for (R)-Solketal
NucleusChemical Shift (ppm)MultiplicityAssignmentReference(s)
¹H NMR 1.26, 1.30s, sTwo -CH₃ groups[5]
2.0 (broad)s-OH[5]
3.50 - 4.20m-CH₂-CH-CH₂- protons[5][10]
¹³C NMR 25.77, 27.11Two -CH₃ carbons[5]
62.67, 66.58Two -CH₂ carbons of the ring[5]
76.52, 76.78-CH₂-CH-CH₂- carbons[5]
108.56Ketal carbon (C(CH₃)₂)[5]

Note: Shifts are typically referenced to DMSO-d₆ or CDCl₃.

NMR Reaction Monitoring Workflow

A Aliquot Taken from Reaction at Time (t) B Dilute in Deuterated Solvent (e.g., CDCl3) A->B C Add qNMR Standard (Optional) B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E F Process Spectrum (Phase, Baseline Correction) E->F G Integrate Key Signals (Product vs. Reactant) F->G H Calculate Molar Ratio and Determine Conversion G->H I Repeat for t+1, t+2... H->I

Caption: Workflow for monitoring reaction kinetics using ¹H NMR spectroscopy.

Troubleshooting and FAQs: NMR Analysis

Q1: My baseline is distorted, making integration unreliable. What can I do?

  • Answer: A distorted baseline can result from improper shimming, receiver gain being set too high, or a very concentrated sample.

    • Solution 1: Re-shim the instrument carefully before acquiring your spectrum.

    • Solution 2: Reduce the receiver gain and re-acquire the data.

    • Solution 3: Use a more dilute sample.

    • Solution 4: Apply a baseline correction algorithm during data processing.

Q2: The -OH proton signal is very broad and sometimes not visible. Is this normal?

  • Answer: Yes, this is common. The chemical shift and shape of the hydroxyl proton signal are highly dependent on concentration, temperature, and the presence of trace amounts of water or acid/base. It is often broad due to chemical exchange.

    • Solution: Do not use the -OH signal for quantitative analysis. Instead, rely on the more stable and sharp signals from the CH, CH₂, or CH₃ groups.

Q3: Can I monitor the reaction directly in the NMR tube?

  • Answer: Yes, this is a primary advantage of NMR.[6] You can set up the reaction in an NMR tube using deuterated solvents and acquire spectra at regular intervals to track the kinetics in real-time.[6][7] This avoids the need for repeated sampling and quenching.

Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for quick, qualitative checks on reaction progress. It is ideal for determining if the starting material has been consumed and for optimizing solvent systems for column chromatography.

Detailed Experimental Protocol: TLC Analysis
  • Plate Preparation:

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material, a co-spot, and the reaction mixture.

  • Spotting:

    • Dip a capillary tube into the starting material solution and gently touch it to the appropriate lane on the starting line. Keep the spot as small as possible.

    • Repeat for the reaction mixture.

    • For the co-spot lane, spot both the starting material and the reaction mixture at the same point.

  • Development:

    • Place a small amount of the chosen eluent (solvent system) into a developing chamber—enough to cover the bottom 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. First, use a UV lamp if your compounds are UV-active.[11][12]

    • Next, use a chemical stain. A potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain is effective for visualizing alcohols and diols like solketal.[11] Dip the plate in the stain and gently heat with a heat gun until spots appear.[12]

Data: Common TLC Systems for Solketal
ParameterRecommendationRationale / Use Case
Stationary Phase Silica Gel 60 F₂₅₄General purpose, suitable for moderately polar compounds.
Mobile Phase (Eluent) 30-50% Ethyl Acetate in HexanesGood starting point. Adjust polarity as needed. If spots are too low (low Rf), increase ethyl acetate. If too high (high Rf), decrease it.
Visualization Agent 1 UV Light (254 nm)Non-destructive.[11] Useful if reactants or products contain a UV chromophore.
Visualization Agent 2 Potassium Permanganate (KMnO₄) stainExcellent for visualizing compounds with oxidizable groups like alcohols.[11] Spots appear yellow/brown on a purple background.
Visualization Agent 3 p-Anisaldehyde stainA versatile stain for many functional groups, often giving different colored spots which can aid in identification.[11]

TLC Troubleshooting Logic Diagram

cluster_problems Common Issues cluster_solutions Potential Solutions Start TLC Problem Observed P1 Spots are streaking Start->P1 P2 Spots remain on baseline (Rf ≈ 0) Start->P2 P3 Spots run with solvent front (Rf ≈ 1) Start->P3 P4 No spots are visible Start->P4 S1 Sample is too concentrated. Dilute and re-spot. P1->S1 Primary Cause S2 Solvent is not polar enough. Increase polarity (e.g., add more Ethyl Acetate). P2->S2 Primary Cause S3 Solvent is too polar. Decrease polarity (e.g., add more Hexanes). P3->S3 Primary Cause S4 Compound is not UV-active. Use a chemical stain (KMnO4, p-anisaldehyde). P4->S4 If using UV S5 Sample is too dilute. Concentrate sample or spot multiple times. P4->S5 If staining fails

Caption: A logical workflow for troubleshooting common TLC analysis issues.

Troubleshooting and FAQs: TLC Analysis

Q1: My spots are streaking up the plate instead of forming tight circles. What's wrong?

  • Answer: Streaking is one of the most common TLC problems.[13][14][15]

    • Reason 1: Sample Overload. The most frequent cause is applying too much sample to the plate.[13][14] The stationary phase becomes saturated, and the compound streaks. Solution: Dilute your reaction mixture sample and spot again.

    • Reason 2: Highly Polar Compound. Very polar compounds can interact strongly with the silica gel, leading to streaking. Solution: Try adding a small amount (0.5-1%) of acetic acid or triethylamine to your eluent to improve the spot shape for acidic or basic compounds, respectively.[14]

Q2: My product and starting material have very similar Rf values. How can I improve separation?

  • Answer: Poor separation means your chosen solvent system is not optimal.

    • Solution 1: Systematically test different solvent systems. Try changing the ratio of your current system (e.g., from 30% to 20% EtOAc/Hexanes).

    • Solution 2: Try a different solvent combination entirely. For example, dichloromethane/methanol can offer different selectivity compared to ethyl acetate/hexanes.

Q3: I can't see any spots after developing the plate, even with a stain. What should I do?

  • Answer: This indicates that the concentration of your compound on the plate is too low or the compound is volatile.[13][14]

    • Solution 1: Concentration. Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[13][14] This concentrates the sample on the starting line.

    • Solution 2: Volatility. If your compounds are very volatile, they may have evaporated from the plate during development or heating. Try to minimize the time the plate is out of the chamber and use gentle heating for visualization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating the enantiomers of solketal or its derivatives and determining the enantiomeric excess (ee) of a reaction product.

Detailed Experimental Protocol: Chiral HPLC
  • System Preparation:

    • Select an appropriate chiral stationary phase (CSP) column. Polysaccharide-based columns are a common first choice for screening.

    • Prepare the mobile phase using HPLC-grade solvents. A typical mobile phase for normal-phase chiral separations is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically requires at least 30 minutes).[16]

  • Sample Preparation:

    • Dilute a sample of the reaction mixture or purified product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution using a UV detector at a suitable wavelength.

    • If separation is not achieved, method development is required. This involves screening different columns, mobile phase compositions (e.g., changing the alcohol modifier or its percentage), and temperatures.

Data: Chiral HPLC Method Development Parameters
ParameterCommon ChoicesRationale / Notes
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)Broad applicability for a wide range of chiral compounds.[17]
Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC)Effective for compounds with ionizable groups.[18]
Mode Normal PhaseMost common for polysaccharide CSPs. Offers good selectivity.
Reversed PhaseUsed with specific columns (e.g., Chiralcel OD-RH).
Mobile Phase (Normal Phase) n-Hexane / Isopropanol (IPA) or n-Hexane / EthanolStart with a 90:10 or 80:20 mixture and optimize the alcohol percentage.
Temperature 20 - 40 °CTemperature can significantly affect chiral recognition; it should be controlled and optimized. Lower temperatures often improve resolution.[19]

Chiral HPLC Troubleshooting Workflow

cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions cluster_column Stationary Phase Start Poor or No Enantiomeric Resolution (Rs < 1.5) M1 Vary % of Alcohol Modifier (e.g., 5%, 10%, 15%, 20% IPA) Start->M1 Step 1 M2 Change Alcohol Modifier (e.g., IPA -> Ethanol) M1->M2 If no success M3 Add an Additive (e.g., 0.1% TFA or DEA for acidic/basic analytes) M2->M3 If needed C1 Decrease Temperature (e.g., to 20°C or 15°C) M3->C1 Step 2 C2 Decrease Flow Rate C1->C2 If needed S1 Screen a Different Chiral Column C2->S1 Step 3 End Optimized Separation S1->End Resolution Achieved

Caption: A systematic workflow for troubleshooting and developing a chiral HPLC method.

Troubleshooting and FAQs: Chiral HPLC

Q1: I am seeing no separation between my enantiomers. What is the first thing I should change?

  • Answer: The most impactful parameter in normal-phase chiral HPLC is the composition of the mobile phase, specifically the type and percentage of the alcohol modifier.

    • Solution: Systematically vary the percentage of isopropanol or ethanol in your mobile phase (e.g., 5%, 10%, 15%, 20%). A small change can have a dramatic effect on resolution. If that fails, switch the alcohol modifier (e.g., from isopropanol to ethanol), as this can alter the chiral recognition mechanism.

Q2: My retention times are shifting between injections. How can I get reproducible results?

  • Answer: Shifting retention times are a common problem in HPLC, especially in normal phase.[20]

    • Reason 1: Insufficient Equilibration. The column was not properly equilibrated with the new mobile phase. Solution: Always equilibrate the column for at least 30-60 minutes after changing solvents or after the system has been idle.[16]

    • Reason 2: Temperature Fluctuation. Chiral separations are often highly sensitive to temperature.[19] Solution: Use a column oven to maintain a constant, controlled temperature.

    • Reason 3: Mobile Phase Composition. Small amounts of water in your normal-phase solvents can drastically alter retention times. Solution: Use fresh, high-purity HPLC-grade solvents.[21]

Q3: Can I use a gradient elution for my chiral separation?

  • Answer: While possible, isocratic elution (constant mobile phase composition) is far more common and generally recommended for chiral separations.[21] The subtle interactions required for chiral recognition are often optimized under specific, stable solvent conditions. Gradient elution can complicate method development and may not provide better results.[21]

References

Technical Support Center: Optimization of Chiral Liquid Chromatography for Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral liquid chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation of enantiomers.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during chiral separations.

Issue 1: Poor or No Enantiomeric Resolution

One of the most frequent challenges in chiral chromatography is achieving adequate separation between enantiomers. If you are observing a single peak or peaks with very little separation, follow these steps.

  • Logical Troubleshooting Flow for Poor Resolution

    PoorResolution start Start: Poor/No Resolution csp 1. Verify Chiral Stationary Phase (CSP) start->csp mobile_phase 2. Optimize Mobile Phase csp->mobile_phase CSP is appropriate no_sep Still no separation? Screen other CSPs/modes. csp->no_sep Incorrect CSP type additives 3. Introduce/Modify Additives mobile_phase->additives Adjusted modifier % mobile_phase->no_sep No improvement temp 4. Adjust Temperature additives->temp Added Acid/Base additives->no_sep No improvement flow 5. Reduce Flow Rate temp->flow Tested lower temp temp->no_sep No improvement end Resolution Improved flow->end Resolution achieved flow->no_sep No improvement no_sep->csp

    Caption: Troubleshooting workflow for poor or no enantiomeric separation.

Detailed Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[1][2] There is no universal chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are effective for a wide range of compounds.[3]

    • Action: Consult column selection guides from manufacturers and literature for your compound class.[4][5][6] If the information is unavailable, a column screening study is necessary.[7][8]

  • Optimize Mobile Phase Composition: The mobile phase composition, particularly the type and concentration of the organic modifier, significantly influences selectivity.[2][7]

    • Action (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). A common starting point is a 90:10 (v/v) mixture of hexane and alcohol.[3] Decreasing the alcohol percentage often increases retention and may improve resolution.[3]

    • Action (Reversed-Phase): Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

  • Introduce or Modify Mobile Phase Additives: Additives are crucial for ionizable compounds to improve peak shape and resolution.[3][9]

    • For Acidic Compounds: Add a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) to suppress ionization.[3][9]

    • For Basic Compounds: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) to minimize unwanted interactions with the stationary phase.[3]

  • Adjust Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[10][11][12][13]

    • General Trend: Lowering the temperature often increases chiral selectivity and improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[4][13][14]

    • Action: If your system has a column oven, experiment with temperatures ranging from 10°C to 40°C. Maintain a stable temperature to ensure reproducibility.[2][4] In some cases, an increase in temperature can improve resolution or even reverse the elution order.[7][13]

  • Reduce Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP.[4]

    • Action: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column).[4] The optimal flow rate is compound-dependent.[4]

Issue 2: Poor Peak Shape (Tailing or Broadening)

Asymmetric or broad peaks can compromise resolution and quantification.

  • Troubleshooting Workflow for Peak Tailing

    PeakTailing start Start: Peak Tailing/Broadening overload 1. Check for Column Overload start->overload mobile_phase 2. Check Mobile Phase/Additives overload->mobile_phase Sample diluted column_health 3. Assess Column Health mobile_phase->column_health pH/Additives optimized temp_effect 4. Evaluate Temperature Effects column_health->temp_effect Column flushed/replaced end Peak Shape Improved temp_effect->end Temp optimized

    Caption: Troubleshooting workflow for poor peak shape.

Detailed Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample is a common cause of peak distortion.[2][3]

    • Action: Reduce the injection volume or dilute the sample concentration and re-inject.[2][3][13]

  • Optimize Mobile Phase pH and Additives: Unwanted secondary interactions between the analyte and the stationary phase can cause peak tailing.[13]

    • Action: For acidic or basic analytes, ensure the appropriate additive (e.g., 0.1% TFA for acids, 0.1% DEA for bases) is present in the mobile phase to maintain a consistent ionization state and block active sites.[3][13]

  • Assess Column Health: Contamination or degradation of the stationary phase can lead to poor performance.[2][15]

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[2]

  • Evaluate Temperature Effects: Higher temperatures can sometimes improve peak efficiency and shape.[4][13]

    • Action: If you are operating at sub-ambient temperatures, try increasing the temperature (e.g., to 25°C or 40°C) to see if peak shape improves, but be aware this might reduce resolution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral column? A1: There is no way to reliably predict the best column based on analyte structure alone. The most effective approach is to perform a column screening study using a set of columns with different chiral stationary phases (CSPs), such as polysaccharide-based (cellulose and amylose), protein-based, or Pirkle-type phases.[4][8] You can also search manufacturer application databases or the scientific literature for separations of structurally similar compounds as a starting point.

Q2: When should I use normal-phase vs. reversed-phase chromatography? A2: The choice depends on the analyte's solubility and the desired separation mechanism. Polysaccharide-based columns can often be used in both modes.[1]

  • Normal Phase (e.g., Hexane/Alcohol): Often provides better selectivity for many compounds. It is the traditional starting point for chiral screening.[3]

  • Reversed Phase (e.g., Acetonitrile/Water): Necessary for compounds that are not soluble in non-polar organic solvents. It is also preferred for LC-MS applications due to the volatility of the mobile phases.[2]

Q3: What is the role of the alcohol modifier in normal phase chromatography? A3: The alcohol modifier (e.g., isopropanol, ethanol, methanol) competes with the analyte for polar interaction sites on the CSP. The type and concentration of the alcohol affect both retention and selectivity. Generally, elution strength increases in the order of isopropanol < ethanol < methanol. Changing the alcohol can sometimes dramatically change the separation.[3]

Q4: How long should I equilibrate the column? A4: Proper column equilibration is crucial for reproducible results. Allow at least 10 column volumes of the new mobile phase to pass through the column.[4] Some columns, particularly macrocyclic glycopeptide phases (e.g., CHIROBIOTIC), may require longer equilibration times, sometimes up to 1-2 hours.[4]

Q5: Can temperature really reverse the enantiomer elution order? A5: Yes. While uncommon, temperature-dependent reversal of enantiomer elution order has been reported for some compounds on polysaccharide-based chiral columns.[7][10] This highlights the importance of precise temperature control during method development and routine analysis.

Data Presentation: Mobile Phase Optimization

The following tables summarize typical starting conditions and the general effects of parameter changes during method optimization.

Table 1: Typical Starting Mobile Phases for Chiral Screening

ModePrimary SolventModifierTypical Ratio (v/v)Additives (if needed)
Normal Phase n-Hexane or n-HeptaneIsopropanol or Ethanol90:100.1% TFA (for acids) or 0.1% DEA (for bases)
Reversed-Phase Water or Aqueous BufferAcetonitrile or MethanolVaries0.1% Formic Acid or Acetic Acid
Polar Organic Acetonitrile or MethanolN/A100%0.1% TFA/DEA or Ammonium Acetate

Table 2: Effect of Parameter Adjustments on Chiral Separation

ParameterChangeTypical Effect on Resolution (α)Typical Effect on Retention Time (k)Notes
% Modifier (NP) DecreaseOften IncreasesIncreasesPrimary optimization step.[3]
Flow Rate DecreaseOften IncreasesIncreasesImproves efficiency by allowing more interaction time.[4]
Temperature DecreaseUsually IncreasesIncreasesEnhances weaker bonding forces responsible for selectivity.[4][13]
Temperature IncreaseUsually DecreasesDecreasesCan improve peak shape; effect on resolution is compound-dependent.[4][10]
Additive Conc. Add/IncreaseCan ImproveVariesCrucial for ionizable compounds to improve peak shape.[3][9]

Experimental Protocols

Protocol 1: Generic Chiral Method Development Screening

This protocol outlines a systematic approach to finding a suitable separation method for a novel chiral compound.

  • Chiral Method Development Workflow

    MethodDevelopment start Start: Novel Chiral Compound select_csp 1. Select 2-4 Complementary CSPs (e.g., Cellulose, Amylose, Pirkle-type) start->select_csp screen_np 2. Screen in Normal Phase (NP) (e.g., Hexane/IPA, Hexane/EtOH) select_csp->screen_np screen_rp 3. Screen in Reversed-Phase (RP) (e.g., ACN/Water, MeOH/Water) screen_np->screen_rp If no/poor separation evaluate 4. Evaluate Screening Results screen_np->evaluate Promising separation found screen_rp->evaluate If no/poor separation optimize 5. Optimize Best Condition (Modifier %, Temp, Flow Rate) evaluate->optimize Select best hit(s) end Final Method optimize->end

    Caption: A systematic workflow for chiral method development.

Methodology:

  • Column Selection:

    • Choose a minimum of two to four columns with different chiral stationary phases. A good starting set includes a cellulose-based CSP and an amylose-based CSP.[3]

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare mobile phases such as n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v).[3]

    • Reversed-Phase (RP): Prepare mobile phases such as Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

    • Additive Stock Solutions: Prepare 1% solutions of TFA and DEA in the alcohol modifier for easy addition.

  • Screening Procedure:

    • Equilibrate the first column with the first mobile phase for at least 30 column volumes.[3]

    • Inject the racemic sample.

    • If no separation is observed, move to the next mobile phase system or column.[4]

    • If the analyte has acidic or basic properties and peak shape is poor, add 0.1% of the appropriate additive (TFA or DEA) to the mobile phase and re-inject.

    • Repeat this process for all selected columns and mobile phase conditions.

  • Evaluation and Optimization:

    • Assess all chromatograms. Look for conditions that provide baseline separation or at least partial peak separation (e.g., peak shoulders or splitting).[3]

    • Select the column/mobile phase combination that shows the most promising selectivity.

    • Optimize this separation by fine-tuning the mobile phase modifier percentage, column temperature, and flow rate as described in the troubleshooting section.

References

Validation & Comparative

Determining Enantiomeric Purity: A Comparative Guide for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. This versatile building block is frequently employed in the synthesis of complex carbohydrates, pharmaceuticals, and fine chemicals where its chirality is paramount.[1] This guide provides an objective comparison of key analytical techniques for the determination of its enantiomeric excess, supported by illustrative experimental data and detailed protocols to aid in method selection and implementation.

The primary methods for determining the enantiomeric excess of chiral alcohols are chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for the most common techniques.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of enantiomers on a chiral stationary phase.Separation of enantiomers on a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.[2]
Resolution (R) > 1.5> 2.0Not directly applicable; based on signal separation.
Analysis Time ~ 10 - 20 min~ 15 - 30 min~ 5 - 15 min per sample (plus reaction time)
Limit of Detection (LOD) ~ 0.05 mg/L~ 0.1 mg/L~ 1-2% of the minor enantiomer
Limit of Quantitation (LOQ) ~ 0.15 mg/L~ 0.3 mg/L~ 2-5% of the minor enantiomer
Precision (RSD) < 2%< 1.5%< 3%
Sample Amount < 1 mg~ 1 mg~ 5-10 mg
Pros High resolution, fast analysis.Broad applicability, high precision.Rapid analysis after derivatization, provides structural information.
Cons Requires volatile and thermally stable compounds.Longer analysis time, higher solvent consumption.Lower sensitivity for minor enantiomers, requires pure chiral derivatizing agent.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For this compound, a cyclodextrin-based chiral stationary phase is effective.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound product in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • GC Conditions:

    • Column: Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Dissolve Sample in Dichloromethane a1 Inject 1 µL into GC-FID p1->a1 a2 Separation on Chiral Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Areas of Enantiomers a3->d1 d2 Calculate Enantiomeric Excess d1->d2

Workflow for Chiral GC Analysis
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a polysaccharide-based chiral stationary phase is a widely used and reliable method for the separation of a broad range of chiral compounds, including alcohols.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound product in the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

    • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Dissolve Sample in Mobile Phase a1 Inject 10 µL into HPLC-UV p1->a1 a2 Separation on Chiral Stationary Phase a1->a2 a3 Detection by UV (210 nm) a2->a3 d1 Integrate Peak Areas of Enantiomers a3->d1 d2 Calculate Enantiomeric Excess d1->d2

Workflow for Chiral HPLC Analysis
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method involves the reaction of the chiral alcohol with a chiral derivatizing agent to form diastereomers, which are distinguishable by NMR spectroscopy.[3][4] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a commonly used CDA for this purpose.[2]

Experimental Protocol:

  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of the this compound product in 0.5 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Seal the tube and allow the reaction to proceed at room temperature for 30 minutes, or until completion as monitored by TLC.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal that is distinct for each diastereomer. The methoxy or the dioxolane protons are often good candidates.

    • Integrate the corresponding signals for the (R,R) and (S,R) diastereomers.

    • The enantiomeric excess is calculated from the integrals of these signals: ee (%) = [Integral(R,R) - Integral(S,R)] / [Integral(R,R) + Integral(S,R)] x 100.

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing p1 Dissolve Alcohol in CDCl3 p2 Add Mosher's Acid Chloride & DMAP p1->p2 p3 React to form Diastereomeric Esters p2->p3 a1 Acquire 1H NMR Spectrum p3->a1 d1 Identify & Integrate Diastereomeric Signals a1->d1 d2 Calculate Enantiomeric Excess d1->d2

Workflow for NMR Analysis with CDA

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral GC, chiral HPLC, or NMR spectroscopy with a chiral derivatizing agent.

  • Chiral GC and HPLC are direct methods that offer high precision and are ideal for routine quality control and high-throughput screening.

  • NMR spectroscopy with a CDA is a powerful alternative that can be very rapid after the initial derivatization and provides valuable structural confirmation.

The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available instrumentation. For regulatory filings and cGMP environments, validated chromatographic methods are typically preferred.

References

Navigating the Chiral Landscape: A Comparative Guide to HPLC Methods for (R)-Solketal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules is a critical step in ensuring stereochemical purity and understanding biological activity. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of derivatives of (R)-Solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol), a versatile chiral building block in organic synthesis.

While specific, detailed chiral HPLC methods for a wide array of (R)-Solketal derivatives are not extensively documented in readily available literature, this guide compiles and compares methodologies for structurally analogous compounds. The data and protocols presented herein offer valuable starting points for method development and optimization, enabling the robust analysis of this important class of molecules. The primary focus is on the use of polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in resolving a diverse range of enantiomers.

Comparison of Chiral Stationary Phase Performance

The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their versatility. The following table summarizes the performance of different polysaccharide-based CSPs for the separation of compounds structurally related to (R)-Solketal derivatives, providing a baseline for method development.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2Separation Factor (α)Resolution (Rs)
Glycidyl tosylateCellulose tris(phenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)1.0Ambient2.53.11.242.1
Glycidyl 3-nitrobenzenesulphonateCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (80:20, v/v)1.0Ambient3.24.51.413.5
Hypothetical Solketal EsterAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (95:5, v/v)0.8251.82.21.221.9
Hypothetical Solketal EtherCellulose tris(4-chlorophenylcarbamate)n-Hexane / Isopropanol (90:10, v/v)1.0252.12.71.292.4

Note: Data for hypothetical solketal derivatives are representative examples based on typical separations of similar chiral compounds on these phases and are intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and adaptation of chiral separation methods. Below are representative experimental protocols that can serve as a foundation for the analysis of (R)-Solketal derivatives.

Method 1: Analysis of a Solketal Derivative (e.g., Glycidyl Tosylate Analogue)
  • Objective: To achieve baseline separation of the enantiomers of a tosylated derivative of (R)-Solketal.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Cellulose tris(phenylcarbamate)-based CSP (e.g., Chiralcel® OC)

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Method 2: Screening Protocol for a Novel Solketal Derivative
  • Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of a new (R)-Solketal derivative.

  • Instrumentation:

    • HPLC system with a multi-column switching system and a UV or Diode Array Detector (DAD).

  • Screening Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate)-based CSP (e.g., Chiralpak® AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate)-based CSP (e.g., Chiralcel® OD)

    • Cellulose tris(4-chlorophenylcarbamate)-based CSP (e.g., Lux® Cellulose-2)

  • Screening Mobile Phases (Normal Phase):

    • A: n-Hexane / 2-Propanol (90:10, v/v)

    • B: n-Hexane / Ethanol (85:15, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD scan from 200-400 nm, or a single wavelength appropriate for the analyte's chromophore.

    • Injection Volume: 5 µL

  • Procedure:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., ethanol) at 1 mg/mL. Dilute with the initial mobile phase.

    • Sequentially screen each column with each mobile phase.

    • Evaluate the resulting chromatograms for any signs of enantiomeric separation.

    • Select the column and mobile phase combination that provides the best resolution for further optimization.

Workflow and Logical Relationships

A systematic approach is crucial for the efficient development of a robust chiral HPLC method. The following diagram illustrates the logical workflow from initial method screening to a validated analytical procedure.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation Analyte_Characterization Analyte Characterization (Solubility, UV Spectra) CSP_Screening Chiral Stationary Phase (CSP) Screening Analyte_Characterization->CSP_Screening Select initial CSPs Mobile_Phase_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Screening Test promising CSPs Optimization Method Optimization (Solvent Ratio, Additives, Temp.) Mobile_Phase_Screening->Optimization Refine separation Validation Method Validation (Linearity, Accuracy, Precision, Robustness) Optimization->Validation Finalized Method Routine_Analysis Routine Analysis (Enantiomeric Purity Determination) Validation->Routine_Analysis

Caption: A typical workflow for developing and validating a chiral HPLC method.

A Comparative Guide to the Enantioselective Synthesis of Propranolol Utilizing (R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of the chiral building blocks, (R)- and (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)- and (S)-solketal, respectively), in the asymmetric synthesis of the corresponding enantiomers of propranolol. Propranolol, a widely used beta-blocker, demonstrates stereospecific pharmacology, with the (S)-enantiomer being the active β-adrenergic receptor antagonist.[1][2] The (R)-enantiomer is significantly less active.[1][3] Consequently, the efficient enantioselective synthesis of (S)-propranolol is of significant pharmaceutical importance.

This document outlines the synthetic strategies, presents expected quantitative data for key reaction steps, provides detailed experimental protocols, and includes visualizations of the synthetic workflows.

Synthetic Strategy Overview

The primary strategy for synthesizing enantiomerically pure propranolol from chiral solketal precursors involves a few key transformations. The chirality of the starting solketal is transferred to the final propranolol product. The synthesis of (S)-propranolol, the pharmacologically active enantiomer, logically commences from (R)-2,2-dimethyl-1,3-dioxolane-4-methanol. Conversely, the synthesis of (R)-propranolol would utilize (S)-2,2-dimethyl-1,3-dioxolane-4-methanol.

The general synthetic sequence involves:

  • Tosylation of the primary alcohol of the solketal.

  • Deprotection of the acetonide group to yield a diol.

  • Intramolecular cyclization under basic conditions to form the corresponding chiral epoxide.

  • Ring-opening of the epoxide with isopropylamine to yield the target propranolol enantiomer.

Below are the comparative details for the synthesis of (S)- and (R)-propranolol from their respective solketal precursors.

Data Presentation: A Comparative Summary

Table 1: Synthesis of (S)-Propranolol from (R)-Solketal

StepReactionStarting MaterialProductExpected Yield (%)Expected Enantiomeric Excess (ee) (%)
1Tosylation(R)-2,2-Dimethyl-1,3-dioxolane-4-methanol(R)-Tosylsolketal>95>98
2Epoxide Formation(R)-Tosylsolketal(S)-Glycidyl tosylate>90>98
3Ether Synthesis(S)-Glycidyl tosylate & 1-Naphthol(S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane~96[4]>98
4Amination(S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane(S)-Propranolol~92[4]>98

Table 2: Synthesis of (R)-Propranolol from (S)-Solketal

StepReactionStarting MaterialProductExpected Yield (%)Expected Enantiomeric Excess (ee) (%)
1Tosylation(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol(S)-Tosylsolketal>95>98
2Epoxide Formation(S)-Tosylsolketal(R)-Glycidyl tosylate>90>98
3Ether Synthesis(R)-Glycidyl tosylate & 1-Naphthol(R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane~96>98
4Amination(R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane(R)-Propranolol~92>98

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (S)-propranolol from (R)-solketal. The procedures for the synthesis of (R)-propranolol from (S)-solketal are analogous.

Protocol 1: Synthesis of (S)-Propranolol from (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Step 1: Synthesis of (R)-2,2-dimethyl-1,3-dioxolane-4-methyl tosylate ((R)-Tosylsolketal)

  • Dissolve (R)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Quench the reaction by adding cold water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Step 2: Synthesis of (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (R)-Tosylsolketal (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to approximately 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting intermediate is then treated with an acid catalyst in a protic solvent to remove the acetonide protecting group, followed by treatment with a base to induce ring closure to the epoxide.

Step 3: Synthesis of (S)-Propranolol

  • Dissolve (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in isopropylamine.

  • Heat the mixture to reflux for 4-6 hours.[4]

  • Cool the reaction mixture to room temperature.

  • Remove the excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (S)-propranolol.

  • Recrystallize from a suitable solvent system (e.g., hexane) to obtain the pure product.[4]

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for the preparation of (S)- and (R)-propranolol from the respective solketal enantiomers.

G cluster_0 Synthesis of (S)-Propranolol R_Solketal (R)-Solketal R_Tosylsolketal (R)-Tosylsolketal R_Solketal->R_Tosylsolketal Tosylation S_Epoxide (S)-Epoxide Intermediate R_Tosylsolketal->S_Epoxide Epoxidation S_Propranolol (S)-Propranolol S_Epoxide->S_Propranolol Amination

Caption: Synthetic workflow for (S)-Propranolol.

G cluster_1 Synthesis of (R)-Propranolol S_Solketal (S)-Solketal S_Tosylsolketal (S)-Tosylsolketal S_Solketal->S_Tosylsolketal Tosylation R_Epoxide (R)-Epoxide Intermediate S_Tosylsolketal->R_Epoxide Epoxidation R_Propranolol (R)-Propranolol R_Epoxide->R_Propranolol Amination

References

Comparison of different chiral auxiliaries in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis.[1] These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they can be removed and often recycled.[2] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product, all while allowing for high recovery of the auxiliary itself.[1] This guide provides an objective comparison of the performance of three widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine, supported by experimental data.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, provide high chemical yields, and be readily attached and cleaved.[2] The following tables summarize the performance of these three auxiliaries in key asymmetric transformations. It is important to note that direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.[2]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[1] Evans' oxazolidinones are particularly renowned for their high and predictable syn-selectivity in these reactions.[2][3]

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylIsobutyraldehyde>99:180-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-PropionylBenzaldehyde98:2 (anti:syn)90
(S,S)-(+)-Pseudoephedrine (Myers' Auxiliary)N-PropionylIsobutyraldehyde95:585-95
Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.[1] Myers' pseudoephedrine provides a cost-effective and highly efficient alternative, particularly for asymmetric alkylations.[2]

Chiral AuxiliarySubstrate (N-Acyl Derivative)Alkylating AgentDiastereomeric Excess (d.e.)Yield (%)
(4S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylBenzyl bromide≥98%90-98
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-PropionylMethyl iodide>98%85-95
(S,S)-(+)-Pseudoephedrine (Myers' Auxiliary)N-PropionylBenzyl bromide≥98%90-99
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.[1] Oppolzer's camphorsultam offers a robust and often crystalline platform, facilitating purification, and is effective in a wide range of reactions including cycloadditions.[2]

Chiral AuxiliaryDienophile (N-Acryloyl Derivative)DieneDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-AcryloylCyclopentadiene91% (endo)85
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-AcryloylCyclopentadiene>98% (endo)90-95

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries.[2] Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each auxiliary.

Evans' Oxazolidinone: Asymmetric Aldol Reaction
  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted.[4]

  • Diastereoselective Aldol Reaction: The N-propionyl oxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) and triethylamine (1.2 eq) are added sequentially. The mixture is stirred for 30 minutes, then cooled to -78 °C. Isobutyraldehyde (1.2 eq) is added dropwise, and the reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C over 1 hour.

  • Cleavage of the Auxiliary: The aldol adduct is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added sequentially. The mixture is stirred at 0 °C for 2 hours, followed by the addition of aqueous sodium sulfite to quench the excess peroxide. The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification.[2]

Oppolzer's Camphorsultam: Asymmetric Alkylation
  • Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, and the mixture is stirred for 10 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride.[2]

  • Diastereoselective Alkylation: The N-propionyl camphorsultam is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.05 eq) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 3 hours.

  • Cleavage of the Auxiliary: The alkylated adduct is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (4.0 eq) is added, followed by 30% H₂O₂ (10 eq). The mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary is recovered by extraction, and the product is isolated from the aqueous phase after acidification.[2]

Myers' Pseudoephedrine: Asymmetric Alkylation
  • Amide Formation: (S,S)-(+)-Pseudoephedrine is suspended in anhydrous THF, and n-butyllithium (1.05 eq) is added at 0 °C. The mixture is stirred for 15 minutes, and then propionyl chloride (1.1 eq) is added. The reaction is stirred at 0 °C for 30 minutes and then quenched with water.[2]

  • Diastereoselective Alkylation: The pseudoephedrine amide is dissolved in anhydrous THF containing LiCl (6.0 eq) and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 eq) is added, and the mixture is stirred for 1 hour. Benzyl bromide (1.5 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.

  • Cleavage of the Auxiliary: The alkylated amide can be cleaved to the corresponding carboxylic acid by acidic or basic hydrolysis, to the alcohol by reduction with a suitable reducing agent, or to the ketone by reaction with an organolithium reagent. For example, acidic hydrolysis with 1 M H₂SO₄ at reflux will yield the carboxylic acid.

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflow for chiral auxiliary-mediated asymmetric synthesis and the transition state model that explains the high stereoselectivity of the Evans' aldol reaction.

G cluster_0 General Workflow Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Attachment Diastereomerically Enriched Product Diastereomerically Enriched Product Substrate-Auxiliary Adduct->Diastereomerically Enriched Product Diastereoselective Reaction Chiral Product Chiral Product Diastereomerically Enriched Product->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary Recovery Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Adduct

General workflow for chiral auxiliary-mediated synthesis.

The high syn-selectivity observed in aldol reactions using Evans' oxazolidinones is explained by the Zimmerman-Traxler transition state model.[3] The boron enolate forms a rigid, chair-like six-membered transition state with the aldehyde.[3] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[3]

G cluster_2 Decision Factors Desired Reaction Desired Reaction Aldol Aldol Desired Reaction->Aldol Alkylation Alkylation Desired Reaction->Alkylation Diels-Alder Diels-Alder Desired Reaction->Diels-Alder Evans' Oxazolidinone (syn) Evans' Oxazolidinone (syn) Aldol->Evans' Oxazolidinone (syn) Oppolzer's Sultam (anti) Oppolzer's Sultam (anti) Aldol->Oppolzer's Sultam (anti) Myers' Pseudoephedrine Myers' Pseudoephedrine Alkylation->Myers' Pseudoephedrine Evans' Oxazolidinone Evans' Oxazolidinone Alkylation->Evans' Oxazolidinone Oppolzer's Sultam Oppolzer's Sultam Diels-Alder->Oppolzer's Sultam Desired Stereochemistry Desired Stereochemistry Cleavage Conditions Cleavage Conditions Cost Cost

References

The Virtuous Cycle: Cost-Effectiveness of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals reveals (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a chiral building block derived from renewable glycerol, as a highly cost-effective option for large-scale synthesis of enantiomerically pure pharmaceuticals. This guide provides a comparative assessment against key alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in drug development and manufacturing.

This compound, commonly known as (R)-solketal, presents a compelling case for economic and sustainable large-scale chemical synthesis. Derived from glycerol, a readily available and inexpensive byproduct of the burgeoning biodiesel industry, (R)-solketal offers an attractive starting point for the synthesis of a wide array of chiral drugs, including beta-blockers and antiviral agents. Its cost-effectiveness is further enhanced by efficient, high-yield synthesis processes.

Comparative Cost Analysis of Chiral Building Blocks

The economic viability of a chiral synthon is a critical factor in the scale-up of pharmaceutical production. This analysis compares the estimated bulk pricing of (R)-solketal with its common alternatives, (R)-glycidol and (S)-epichlorohydrin. The data underscores the competitive pricing of (R)-solketal, making it a front-runner for cost-sensitive large-scale syntheses.

Chiral Building BlockCAS NumberTypical PurityEstimated Bulk Price (per kg)
This compound ((R)-solketal)14347-78-5>98%~$50 - $100
(R)-(-)-3-Chloro-1,2-propanediol57090-45-6>98%~$99[1]
(R)-(+)-Glycidol57044-25-4>98%~$99 - $150[1][2]
(S)-(+)-Epichlorohydrin67843-74-7>98%~$1650 - $1800[3][4]

Note: Prices are estimates based on available data and may vary depending on supplier, quantity, and market conditions.

Performance and Yield: A Comparative Overview

Beyond cost, the performance of a chiral building block in a synthesis workflow is paramount. High yields and stereoselectivity are crucial for minimizing waste and reducing purification costs. The following table summarizes typical yields for the synthesis of a key intermediate in the production of beta-blockers, highlighting the efficiency of routes utilizing these synthons.

Chiral Building BlockTarget IntermediateTypical YieldReference
(R)-solketal derivative(S)-Atenolol precursorHigh[5]
(R)-Epichlorohydrin(S)-Atenolol precursor85-90%[6]
Racemic Epichlorohydrin (with resolution)(S)-Atenolol9.9% (overall)[5]

Experimental Protocols for Large-Scale Synthesis

Detailed and reproducible experimental protocols are essential for the successful implementation of large-scale synthesis campaigns. Below are representative procedures for the synthesis of (R)-solketal and its application in the preparation of a beta-blocker precursor.

Protocol 1: Acid-Catalyzed Synthesis of (R)-Solketal from Glycerol

Materials:

  • Glycerol (1 mole)

  • Acetone (1.5 moles)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • A mixture of glycerol, acetone, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) until the glycerol is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a mild base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield (R)-solketal as a colorless oil.

Protocol 2: Synthesis of (S)-Atenolol Precursor from a Chiral Epoxide

Materials:

  • 2-(4-hydroxyphenyl)acetamide

  • (R)-Epichlorohydrin

  • Sodium hydroxide

  • Water

  • Isopropylamine

Procedure:

  • To a solution of 2-(4-hydroxyphenyl)acetamide in water, add sodium hydroxide and (R)-epichlorohydrin.

  • Stir the reaction mixture at a controlled temperature (e.g., -7°C to 0°C) for several hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, isolate the intermediate glycidyl ether.

  • React the glycidyl ether with an excess of isopropylamine in water at room temperature.[6]

  • After the reaction is complete, acidify the mixture with hydrochloric acid.

  • Basify the aqueous solution with sodium hydroxide to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain (S)-atenolol.[6]

Visualization of Synthetic Pathways

Understanding the flow of a chemical synthesis is crucial for process optimization. The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving (R)-solketal and its alternatives.

G cluster_solketal Synthesis of (R)-Solketal Glycerol Glycerol Reaction Acetalization Glycerol->Reaction Acetone Acetone Acetone->Reaction Catalyst Acid Catalyst Catalyst->Reaction cat. R_Solketal (R)-Solketal Reaction->R_Solketal High Yield

Caption: Synthesis of (R)-Solketal from Glycerol.

G cluster_betablocker Synthesis of (S)-Propranolol Naphthol 1-Naphthol Epoxide Glycidyl Ether Intermediate Naphthol->Epoxide Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Epoxide S_Propranolol (S)-Propranolol Epoxide->S_Propranolol Isopropylamine Isopropylamine Isopropylamine->S_Propranolol G cluster_tenofovir Synthesis of Tenofovir Alafenamide start Adenine step1 (R)-9-(2-Hydroxypropyl)adenine start->step1 Alkylation step2 Phosphonylation step1->step2 step3 Tenofovir Alafenamide step2->step3

References

Predicting Stereochemical Outcomes: A Comparative Guide to Docking Studies in Reactions with Chiral Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to predict and control the stereochemical outcome of a chemical reaction is paramount in modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Computational methods, especially molecular docking, have emerged as powerful tools to rationalize and forecast the stereoselectivity of reactions involving chiral molecules. This guide provides a comparative overview of the application of docking studies and other computational methods in predicting stereochemical outcomes, using analogous well-documented reaction classes to illustrate the principles and workflows that can be applied to substrates like (R)-Solketal derivatives.

The Role of Molecular Docking in Stereoselectivity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of stereoselective reactions, docking can be used to model the interaction between a chiral substrate and a chiral catalyst or reagent. By comparing the energies of the different transition state-like conformations leading to various stereoisomeric products, it is possible to predict the major product of a reaction. The stereochemical outcome is determined by the relative stability of these diastereomeric transition states; the lower the calculated binding energy of a particular conformation, the more likely the corresponding stereoisomer is to be formed.

Comparative Analysis of Predictive Methods

While direct docking studies on (R)-Solketal derivatives for predicting stereoselectivity in non-enzymatic reactions are not extensively reported in the literature, the principles are well-established in related fields. Below, we compare different computational approaches and their applications in predicting stereoselectivity in various reaction types.

Method Reaction Type Key Strengths Limitations Typical Software
Molecular Docking Lipase-Catalyzed Kinetic Resolutions- Computationally efficient for large systems (enzyme-substrate).- Can provide a visual representation of the binding mode.- Good for qualitative and semi-quantitative predictions of enantioselectivity.- Scoring functions may not accurately represent transition state energies.- Protein flexibility can be challenging to model accurately.- Often requires experimental validation to confirm predictions.AutoDock, Gold, Glide
Density Functional Theory (DFT) Organocatalyzed Aldol Reactions- Provides accurate energies for transition states.- Can elucidate detailed reaction mechanisms.- High predictive power for both enantioselectivity and diastereoselectivity.- Computationally expensive, especially for large molecules.- Requires expertise in selecting appropriate functionals and basis sets.Gaussian, ORCA, Spartan
Machine Learning (ML) Asymmetric Catalysis (General)- Can identify complex relationships between catalyst structure and stereoselectivity.- Can rapidly screen large numbers of potential catalysts.- Models can be trained on experimental or computational data.- Requires large and diverse datasets for training.- Models can be "black boxes," making mechanistic interpretation difficult.- Predictive accuracy is dependent on the quality of the training data.Scikit-learn, TensorFlow, PyTorch

Experimental Protocols: A Generalized Approach

The following outlines a generalized experimental and computational workflow for predicting the stereochemical outcome of a reaction involving a chiral substrate, adaptable for a hypothetical study on an (R)-Solketal derivative.

I. Computational Protocol for Docking Studies
  • Preparation of Receptor and Ligand Structures:

    • Receptor (e.g., Catalyst, Enzyme): Obtain the 3D structure from the Protein Data Bank (PDB) or build it using molecular modeling software. Prepare the structure by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

    • Ligand (e.g., (R)-Solketal derivative and reactant): Generate the 3D conformers of the reactants. For predicting the formation of different stereoisomers, generate models of the corresponding transition state analogues.

  • Molecular Docking Simulation:

    • Define the grid box encompassing the active site of the receptor.

    • Perform the docking of the transition state analogues into the receptor's active site using a suitable docking program (e.g., AutoDock). The docking algorithm will generate a series of possible binding poses.

  • Analysis of Docking Results:

    • Rank the docked poses based on the scoring function (e.g., binding energy). The pose with the lowest binding energy is considered the most stable.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor in the lowest energy poses to understand the origin of stereoselectivity.

    • The relative energies of the docked transition state analogues corresponding to different stereoisomers are used to predict the product distribution (e.g., enantiomeric excess or diastereomeric ratio).

II. Experimental Validation Protocol
  • Chemical Reaction:

    • Perform the chemical reaction under the conditions modeled in the computational study. For example, a Lewis acid-catalyzed addition to the carbonyl group of an (R)-Solketal derivative.

  • Product Isolation and Characterization:

    • Isolate the product mixture using standard purification techniques (e.g., column chromatography).

    • Characterize the structure of the major and minor stereoisomers using spectroscopic methods (e.g., NMR, Mass Spectrometry).

  • Determination of Stereochemical Outcome:

    • Determine the enantiomeric excess (ee%) or diastereomeric ratio (dr) of the product mixture using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

  • Comparison of Predicted and Experimental Results:

    • Compare the computationally predicted stereochemical outcome with the experimentally determined values. A good correlation validates the computational model.

Visualization of the Predictive Workflow

The following diagram illustrates the logical workflow for using docking studies to predict stereochemical outcomes.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow prep_structures 1. Prepare 3D Structures (Substrate, Reactant, Catalyst) gen_ts 2. Generate Transition State Analogues for each Stereoisomer prep_structures->gen_ts docking 3. Molecular Docking Simulation gen_ts->docking analysis 4. Analyze Docking Poses and Binding Energies docking->analysis prediction 5. Predict Stereochemical Outcome (e.g., Major Stereoisomer) analysis->prediction characterization C. Determine Stereochemical Ratio (e.g., by Chiral HPLC) prediction->characterization Compare & Validate reaction A. Perform Chemical Reaction purification B. Isolate and Purify Products reaction->purification purification->characterization

Caption: Workflow for predicting stereochemical outcomes using docking.

Conclusion

Benchmarking the performance of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol against other chiral synthons

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate chiral synthon is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides a comprehensive benchmark of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal or (R)-isopropylidene glycerol, against other prominent chiral building blocks. The focus of this comparison is on the synthesis of enantiomerically pure β-adrenergic blockers, a class of drugs where stereochemistry is paramount to therapeutic efficacy.

(R)-Solketal is a versatile and readily available chiral building block derived from glycerol. Its protected diol structure allows for selective manipulation of the primary hydroxyl group, making it an attractive starting material for the synthesis of a variety of chiral compounds. This guide will delve into quantitative performance data, detailed experimental protocols, and visual representations of synthetic pathways to offer researchers, scientists, and drug development professionals a clear and objective comparison.

Performance Benchmark: Synthesis of (S)-Propranolol

The synthesis of (S)-propranolol, a widely used non-selective beta-blocker, serves as an excellent case study for comparing the performance of different chiral synthons and synthetic strategies. The therapeutic activity of propranolol resides almost exclusively in the (S)-enantiomer, making its enantioselective synthesis a topic of significant interest.[1][2][3][4]

The following table summarizes key performance indicators for the synthesis of (S)-propranolol using different approaches, including a pathway conceptually derived from (R)-Solketal.

Chiral Source/StrategyKey IntermediateOverall Yield (%)Enantiomeric Excess (e.e.) (%)Reference
(R)-Solketal Derivative (R)-1-chloro-3-(1-naphthyloxy)-2-propanolNot explicitly stated for full sequence, but key chiral building block is obtained with >99% e.e.96-99.9[5]
D-Mannitol Chiral diepoxideup to 97up to 99[6]
Glycerol Desymmetrization Chiral diolGood overall yield98[7]
Kinetic Resolution (S)-α-naphthyl glycidyl ether55-6089-90[1]
Classical Resolution Racemic Propranolol~41-46>98

Note: The data presented is compiled from different research articles. Direct comparison should be made with caution as reaction conditions and the number of synthetic steps may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic routes. Below are protocols for key transformations in the synthesis of (S)-propranolol, including the preparation of the racemic epoxide intermediate and a method for its kinetic resolution.

Protocol 1: Synthesis of Racemic 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (α-Naphthyl Glycidyl Ether)

This procedure outlines the synthesis of the key racemic epoxide intermediate.

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Sodium hydroxide solution (aqueous)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-naphthol (0.05 mol, 7.2 g) in DMSO (20 ml), add powdered KOH (5 g).

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (0.15 mol, 12 ml) over 45 minutes.

  • Continue stirring at room temperature for 6 hours.

  • Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).

  • Wash the combined organic layers with aqueous sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the glycidyl-α-naphthyl ether.[1]

Expected Yield: 95%[1]

Protocol 2: Kinetic Resolution of Racemic 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

This protocol describes a one-pot asymmetric synthesis of (S)-propranolol via kinetic resolution of the racemic epoxide.

Materials:

  • Racemic 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Zinc nitrate (Zn(NO₃)₂)

  • (+)-Tartaric acid

  • Isopropylamine

  • 2-Butanone

  • Dichloromethane

  • Aqueous sodium hydroxide solution (10%)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, stir a mixture of racemic 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (1.0 g), Zn(NO₃)₂ (0.5 molar equivalent), and (+)-tartaric acid (1.0 molar equivalent) in 2-butanone.

  • After 15 minutes of stirring, add isopropylamine to the reaction mixture.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture and filter the solid.

  • Wash the solid with dichloromethane.

  • Treat the filtrate with 10% aqueous sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).

  • Wash the combined organic layers with water (5 x 50 ml) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Expected Yield of (S)-Propranolol: 55%[1] Expected Enantiomeric Excess: 89%[1]

Synthetic Pathways and Methodologies

The following diagrams illustrate the logical flow of the synthetic routes to (S)-propranolol and the principle of kinetic resolution.

G cluster_0 Synthesis of (S)-Propranolol Naphthol 1-Naphthol RacemicEpoxide Racemic 1-(Naphthalen-1-yloxy) -2,3-epoxypropane Naphthol->RacemicEpoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->RacemicEpoxide S_Propranolol (S)-Propranolol RacemicEpoxide->S_Propranolol Kinetic Resolution + Isopropylamine R_Solketal (R)-Solketal R_Tosylate (R)-Solketal Tosylate R_Solketal->R_Tosylate Tosylation S_Epoxide (S)-1-(Naphthalen-1-yloxy) -2,3-epoxypropane R_Tosylate->S_Epoxide Intramolecular Cyclization (SN2) S_Epoxide->S_Propranolol Ring Opening Isopropylamine Isopropylamine Isopropylamine->RacemicEpoxide Isopropylamine->S_Propranolol

Caption: Synthetic routes to (S)-Propranolol.

The diagram above illustrates two conceptual pathways to (S)-propranolol. One common industrial approach involves the formation of a racemic epoxide followed by resolution. A more direct asymmetric synthesis can be achieved using a chiral synthon like (R)-Solketal, which can be converted to the desired (S)-epoxide intermediate.

G cluster_1 Kinetic Resolution Workflow Start Racemic Mixture (R)-Epoxide & (S)-Epoxide Reaction Reaction with Chiral Catalyst/Reagent Start->Reaction Separation Separation Reaction->Separation Preferential reaction of one enantiomer Product_R Product from (R)-Epoxide (e.g., Diol) Separation->Product_R Unreacted_S Unreacted (S)-Epoxide (Enantioenriched) Separation->Unreacted_S

Caption: Principle of Kinetic Resolution.

Kinetic resolution is a powerful technique for separating enantiomers. A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture at a faster rate, leaving the other enantiomer unreacted and thus enriched. This method is widely employed in the synthesis of enantiomerically pure pharmaceuticals.

Conclusion

This compound stands as a valuable and efficient chiral synthon in asymmetric synthesis. While direct, side-by-side comparative studies with other chiral building blocks are not always available, the existing literature demonstrates its potential for achieving high enantioselectivity in the synthesis of complex chiral molecules like beta-blockers. Its utility is particularly evident when it serves as a precursor to chiral epoxides, which are key intermediates in many pharmaceutical syntheses.

The choice of a chiral synthon will ultimately depend on a variety of factors, including the specific target molecule, the desired level of enantiopurity, the overall cost of the synthetic route, and the scalability of the process. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions when selecting the optimal chiral building block for their synthetic endeavors. The consistent high enantiomeric excess reported for products derived from Solketal-based intermediates underscores its reliability as a source of chirality in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of researchers and the protection of our environment. This guide provides detailed procedures for the proper disposal of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a combustible liquid that may cause irritation to the eyes, skin, and respiratory tract.[1] Adherence to these protocols is essential for professionals in research, drug development, and other scientific fields.

I. Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the inherent hazards of this compound and to take appropriate safety measures.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

  • Eye Protection: Chemical safety glasses or goggles.[2]

  • Hand Protection: Appropriate chemical-resistant gloves.[2]

  • Skin Protection: A lab coat or other protective clothing to prevent skin exposure.[2][3]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[1][4]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 14347-78-5
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Appearance Clear, colorless to yellow liquid[1]
Boiling Point 72-73 °C at 8 mmHg
Density 1.062 g/mL at 25 °C
Flash Point 80 °C (176 °F)[5]
Storage Temperature 2-8°C (Refrigerated)[1]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[2][4]

Experimental Protocol for Preparing for Disposal:

  • Containment:

    • If dealing with a small spill or preparing residual amounts for disposal, first ensure all ignition sources are removed from the area.[1][4]

    • Contain the liquid with an inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][4]

  • Collection:

    • Carefully collect the absorbed material using spark-proof tools and place it into a suitable, clearly labeled, and closed container for disposal.[1]

  • Waste Labeling and Storage:

    • The waste container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name: "this compound".

    • Store the sealed container in a cool, dry, and well-ventilated designated waste accumulation area, away from incompatible substances.[1][2]

  • Empty Container Disposal:

    • Empty containers retain product residue and can be dangerous.[1] They should be handled in the same manner as the product itself.[4]

    • Do not cut, weld, or expose empty containers to heat or ignition sources.[1]

    • For final disposal, the container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing and defacing the label, the container may be disposed of as regular trash, depending on institutional guidelines.[7]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the contained waste.[4][8] Disposal must be conducted in accordance with all federal, state, and local regulations.[2]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe assess 2. Assess the Waste (Liquid, Solid Contamination, Empty Container) ppe->assess liquid 3a. Absorb Liquid with Inert Material (e.g., Sand, Vermiculite) assess->liquid Liquid Waste solid 3b. Collect Contaminated Solids (e.g., paper towels, gloves) assess->solid Solid Waste empty_container 3c. Triple-Rinse Empty Container with Suitable Solvent assess->empty_container Empty Container container_prep 4. Place in a Labeled, Sealed Hazardous Waste Container liquid->container_prep solid->container_prep store 5. Store in Designated Waste Accumulation Area container_prep->store contact_ehs 6. Contact EHS or Licensed Disposal Company for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end rinsate Collect Rinsate as Hazardous Waste empty_container->rinsate rinsate->container_prep

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS No. 14347-78-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety glasses or goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][4]To prevent eye contact which can cause irritation.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] While specific breakthrough time data for this chemical is not available, nitrile gloves are a suitable choice for incidental contact. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's resistance data for similar chemicals.To prevent skin absorption and irritation.
Respiratory Protection Not typically required under normal use conditions with adequate ventilation.[4] A multi-purpose combination respirator cartridge is recommended for use in situations with high concentrations or inadequate ventilation.[5][6]To prevent respiratory tract irritation from vapors or aerosols.

Quantitative Data

ParameterValue
Occupational Exposure Limits (OSHA PEL, ACGIH TLV) Not established.[1][3]
Flash Point 80 °C / 176 °F.[3][4]
Boiling Point 72-73 °C at 8 mmHg.[5][6]
Density 1.062 g/mL at 25 °C.[5][6]

Operational Plan: Safe Handling Workflow

Proper handling procedures are essential to minimize risk and ensure a safe laboratory environment.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

    • Assemble all necessary PPE before handling the chemical.

  • Handling :

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1][3]

    • Keep the container tightly closed when not in use.[1][2]

    • Keep away from heat, sparks, and open flames.[3][4]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][2][3][4]

    • Recommended storage temperature is between 2-8°C.[5][6]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of the chemical in accordance with federal, state, and local regulations.[1]

    • Do not dispose of it down the drain.[1]

    • Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Contaminated clothing should be removed immediately and washed before reuse.[3][4]

  • Spill Cleanup :

    • In case of a spill, wear appropriate PPE as outlined above.[1][2]

    • Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[3][4]

    • Collect the absorbed material into a suitable, closed container for disposal.[3][4]

    • Wash the spill site after the material has been collected.[1]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_chemical Handle Chemical prep_hood->handle_chemical store_chemical Store Properly handle_chemical->store_chemical dispose_waste Dispose of Waste Chemical handle_chemical->dispose_waste After Use dispose_ppe Dispose of Contaminated PPE handle_chemical->dispose_ppe After Use dispose_waste->dispose_ppe spill_event Spill Occurs contain_spill Contain Spill spill_event->contain_spill cleanup_spill Clean and Decontaminate contain_spill->cleanup_spill dispose_spill_waste Dispose of Spill Waste cleanup_spill->dispose_spill_waste

Caption: Logical workflow for the safe handling and disposal of the chemical.

References

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(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.